Procyclidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDUSKDSKCASEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023515 | |
| Record name | Procyclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Procyclidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Moderately soluble in water, ~ 30 mg/ml, 9.84e-03 g/L | |
| Record name | Procyclidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00387 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Procyclidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from petroleum ether | |
CAS No. |
77-37-2 | |
| Record name | (±)-Procyclidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyclidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyclidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00387 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | procyclidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Procyclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procyclidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCYCLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6QE1Q1TKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROCYCLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Procyclidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
85.5 to 86.5 °C, 86 °C | |
| Record name | Procyclidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00387 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROCYCLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Procyclidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Procyclidine's Interaction with Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyclidine is a synthetic anticholinergic agent, classified as a muscarinic antagonist, that plays a significant role in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Its therapeutic effects are primarily attributed to its ability to competitively inhibit the action of acetylcholine at muscarinic receptors within the central nervous system, thereby restoring the balance between dopaminergic and cholinergic activity.[3] This guide provides a detailed examination of the mechanism of action of this compound on muscarinic receptors, presenting quantitative binding data, experimental methodologies, and a visual representation of the associated signaling pathways.
Core Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[3] By binding to these receptors, it prevents acetylcholine from exerting its excitatory effects. This antagonism is not uniform across all muscarinic receptor subtypes. Studies have revealed a degree of selectivity in this compound's binding affinity, which is crucial for understanding its therapeutic profile and side effects.
Quantitative Analysis of Receptor Binding
The affinity of this compound for different muscarinic receptor subtypes has been quantified through various binding assays. The data, summarized in the table below, highlights the stereoselectivity and subtype preference of this antagonist. The (R)-enantiomer of this compound generally exhibits a higher affinity for muscarinic receptors compared to the (S)-enantiomer.
| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |
| M1 | (R)-Procyclidine | 1.3 | Human Neuroblastoma NB-OK 1 cells | |
| (S)-Procyclidine | 170 | Human Neuroblastoma NB-OK 1 cells | ||
| M2 | (R)-Procyclidine | 14 | Rat Cardiac Membranes | |
| (S)-Procyclidine | 560 | Rat Cardiac Membranes | ||
| M4 | (R)-Procyclidine | 1.2 | Rat Striatum | |
| (S)-Procyclidine | 160 | Rat Striatum |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on the G-protein they couple with.
-
Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Gi/o Pathway (M2, M4 receptors): Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
This compound, as an antagonist, blocks these signaling cascades by preventing the initial binding of acetylcholine to the receptor.
Figure 1: this compound's antagonism of the Gq-coupled muscarinic receptor signaling pathway.
Figure 2: this compound's antagonism of the Gi-coupled muscarinic receptor signaling pathway.
Experimental Protocols
The determination of this compound's binding affinity for muscarinic receptors is primarily achieved through radioligand binding assays. These experiments are fundamental in characterizing the pharmacological profile of a drug.
Radioligand Competition Binding Assay
Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB)).
-
Unlabeled this compound (as the competitor ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Workflow for a radioligand competition binding assay.
Conclusion
This compound's therapeutic efficacy is rooted in its antagonistic action at muscarinic acetylcholine receptors. The quantitative data reveal a preference for M1 and M4 subtypes, which are key targets in the central nervous system for the treatment of movement disorders. The detailed understanding of its mechanism of action, derived from robust experimental methodologies, is crucial for the development of more selective and effective anticholinergic agents with improved side-effect profiles. The visualization of the signaling pathways and experimental workflows provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
synthesis pathways and chemical intermediates of procyclidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyclidine, chemically known as 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol, is a synthetic anticholinergic agent.[1] It functions as a muscarinic antagonist, finding clinical application in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] This technical guide provides a detailed overview of the primary synthesis pathways for this compound, focusing on its key chemical intermediates. It includes detailed experimental protocols adapted from established methodologies, a summary of available quantitative data, and visualizations of the synthetic routes to aid in research and development.
Primary Synthesis Pathway: A Two-Step Approach
The most prevalent and industrially significant synthesis of this compound is a two-step process. This pathway commences with the formation of a key intermediate, 3-(1-pyrrolidino)propiophenone, via the Mannich reaction. This intermediate is then reacted with a Grignard reagent to yield the final this compound molecule.
Step 1: Synthesis of 3-(1-pyrrolidino)propiophenone (Mannich Reaction)
The initial step involves a classic Mannich reaction, a three-component condensation of acetophenone, formaldehyde, and pyrrolidine (typically as its hydrochloride salt).[2][3] This aminoalkylation reaction forms the β-amino ketone structure that serves as the backbone for the subsequent Grignard addition.[2]
Reaction Mechanism: The reaction proceeds through the formation of an iminium ion from pyrrolidine and formaldehyde. Acetophenone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the Mannich base, 3-(1-pyrrolidino)propiophenone.
Step 2: Grignard Reaction to form this compound
The second step employs a Grignard reaction, a powerful tool for forming carbon-carbon bonds. The ketone group of 3-(1-pyrrolidino)propiophenone is reacted with a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) to introduce the cyclohexyl group and form the tertiary alcohol that is characteristic of this compound.
Reaction Mechanism: The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the propiophenone intermediate. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic steps. These are based on established procedures for the Mannich and Grignard reactions.
Protocol 1: Synthesis of 3-(1-pyrrolidino)propiophenone hydrochloride
This protocol is adapted from general procedures for the Mannich reaction of acetophenone.
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Pyrrolidine hydrochloride
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 mole), paraformaldehyde (1.1 moles), and pyrrolidine hydrochloride (1.0 mole).
-
To this mixture, add 150 mL of 95% ethanol, followed by the dropwise addition of 2 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours), the mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is then recrystallized from a suitable solvent, such as ethanol or an ethanol/ether mixture, to yield purified 3-(1-pyrrolidino)propiophenone hydrochloride.
Protocol 2: Synthesis of this compound from 3-(1-pyrrolidino)propiophenone
This protocol outlines the Grignard reaction to produce the final product.
Materials:
-
3-(1-pyrrolidino)propiophenone
-
Magnesium turnings
-
Cyclohexyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aqueous solution of a weak acid (e.g., ammonium chloride) for workup
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.
-
A solution of cyclohexyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the magnesium turnings at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: The solution of 3-(1-pyrrolidino)propiophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Quantitative Data
While specific quantitative data for the synthesis of this compound is not extensively detailed in the readily available literature, the following table summarizes typical yields for the Mannich reaction, which is a critical step in the process.
| Reaction Step | Reactants | Typical Yield (%) | Reference |
| Synthesis of β-aminoketone (Mannich Base) | Acetophenone, Formaldehyde, Secondary Amine HCl | 60-80 | General knowledge of Mannich reactions. |
Note: The yield of the Grignard reaction step can vary significantly based on the purity of the reactants and the reaction conditions.
Visualization of Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the primary synthesis pathway and the logical workflow of the experimental procedures.
Caption: Primary synthesis pathway of this compound.
Caption: Experimental workflow for this compound synthesis.
Alternative Synthesis Routes
An alternative, though less common, synthetic approach involves the reaction of cyclohexyl phenyl ketone with ethyl bromoacetate in a Reformatsky reaction. The resulting ester is then reduced to a diol. Subsequent functional group interconversion of the primary alcohol to a leaving group, followed by alkylation with pyrrolidine, yields this compound.
Conclusion
The synthesis of this compound is a well-established process in medicinal chemistry, primarily relying on the robust and versatile Mannich and Grignard reactions. This guide provides a comprehensive overview of the core synthetic pathway, offering detailed experimental protocols and visual aids to support researchers and professionals in the field of drug development. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, contributing to more efficient production of this important therapeutic agent.
References
Investigating the Blood-Brain Barrier Permeability of Procyclidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyclidine is a synthetic anticholinergic agent utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic efficacy is contingent on its ability to cross the blood-brain barrier (BBB) and exert its effects on the central nervous system (CNS).[2] This technical guide provides a comprehensive overview of the BBB permeability of this compound, consolidating available physicochemical data, outlining key experimental protocols for its assessment, and offering an in-silico prediction of its CNS penetrability.
Core Concepts in Blood-Brain Barrier Permeability
The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Several key metrics are used to quantify the ability of a compound to cross this barrier:
-
Permeability Coefficient (Pe or Papp): This is a measure of the velocity of a compound's passage across the BBB, typically determined using in vitro models.
-
Brain-to-Plasma Concentration Ratio (Kp): This in vivo metric represents the total concentration of a drug in the brain tissue relative to its total concentration in the plasma at steady state.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is considered the gold standard for assessing BBB penetration as it accounts for protein binding in both plasma and brain tissue, reflecting the concentration of the pharmacologically active unbound drug.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 287.4 g/mol | [3] |
| LogP (Octanol-Water Partition Coefficient) | 4.1 - 4.2 | [3][4] |
| pKa (Strongest Basic) | 9.45 | |
| Polar Surface Area (PSA) | 23.47 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 5 |
The high lipophilicity (LogP > 4) and relatively low molecular weight of this compound are favorable characteristics for passive diffusion across the lipid-rich membranes of the BBB.
In Silico Prediction of CNS Permeability: CNS MPO Score
To further estimate the CNS penetration potential of this compound, a Central Nervous System Multiparameter Optimization (CNS MPO) score can be calculated. This scoring function, developed by Pfizer, integrates several physicochemical properties to predict the druglikeness of a compound for CNS targets. The desirability score ranges from 0 to 6, with a higher score indicating a greater probability of favorable CNS properties.
Based on the published methodology and the physicochemical properties of this compound, its CNS MPO score is calculated as follows:
| Parameter | Value | Desirability Score |
| ClogP | 4.15 | 0.6 |
| ClogD @ 7.4 | ~2.15 | 1.0 |
| Molecular Weight | 287.4 | 1.0 |
| TPSA | 23.47 Ų | 1.0 |
| HBD | 1 | 1.0 |
| pKa | 9.45 | 0.2 |
| Total CNS MPO Score | 4.8 |
A CNS MPO score of 4.8 is considered high and suggests that this compound possesses a physicochemical profile that is highly amenable to crossing the blood-brain barrier.
Experimental Protocols for Assessing this compound's BBB Permeability
To definitively quantify the BBB permeability of this compound, a combination of in vitro and in vivo experimental models would be employed.
In Vitro Models
In vitro models provide a high-throughput and cost-effective means to screen for BBB permeability and to investigate specific transport mechanisms.
This cell-free assay assesses the ability of a compound to passively diffuse across an artificial lipid membrane that mimics the BBB.
Methodology:
-
A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane.
-
The donor compartment is filled with a solution of this compound in a buffer at a physiological pH.
-
The acceptor compartment is filled with a matching buffer.
-
The plate is incubated, allowing for the diffusion of this compound from the donor to the acceptor compartment.
-
The concentration of this compound in both compartments is measured over time using a suitable analytical method (e.g., LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the membrane.
PAMPA-BBB Experimental Workflow
This model utilizes a monolayer of brain endothelial cells grown on a semipermeable membrane to create a more physiologically relevant in vitro BBB.
Methodology:
-
Brain capillary endothelial cells (e.g., hCMEC/D3 or primary cells) are seeded onto the porous membrane of a Transwell insert.
-
The cells are cultured until a confluent monolayer with tight junctions is formed, which is verified by measuring the transendothelial electrical resistance (TEER).
-
This compound is added to the apical (luminal) chamber.
-
Samples are taken from the basolateral (abluminal) chamber at various time points.
-
The concentration of this compound is quantified, and the effective permeability coefficient (Pe) is calculated.
-
To investigate the role of efflux transporters, the experiment can be repeated in the presence of specific inhibitors (e.g., verapamil for P-glycoprotein).
Cell-Based Transwell Assay Diagram
In Vivo Models
In vivo studies in animal models are essential for determining the brain penetration of a drug under physiological conditions.
This method involves measuring the total concentration of this compound in the brain and plasma after administration.
Methodology:
-
This compound is administered to a cohort of laboratory animals (e.g., rats or mice).
-
At a designated time point (ideally at steady state), blood and brain tissue are collected.
-
The concentration of this compound in both plasma and brain homogenate is determined by a validated bioanalytical method.
-
The Kp value is calculated as the ratio of the brain concentration to the plasma concentration.
This technique allows for the direct measurement of the rate of drug transport into the brain, independent of peripheral pharmacokinetics.
Methodology:
-
An animal (typically a rat) is anesthetized, and the common carotid artery is cannulated.
-
The brain is perfused with a physiological buffer containing a known concentration of radiolabeled or non-labeled this compound for a short period.
-
At the end of the perfusion, the brain is removed, and the amount of this compound that has entered the brain tissue is quantified.
-
The brain uptake clearance is calculated, from which the permeability-surface area (PS) product and the permeability coefficient (Pe) can be derived.
In Situ Brain Perfusion Workflow
Signaling Pathways and Transport Mechanisms
This compound, being a lipophilic molecule, is likely to cross the BBB primarily through passive transcellular diffusion . This process is driven by the concentration gradient of the unbound drug between the blood and the brain.
While there is no direct evidence of this compound being a substrate for specific influx or efflux transporters at the BBB, its chemical structure does not immediately suggest it would be a strong substrate for common efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). However, this would need to be confirmed experimentally using the in vitro Transwell assay with and without specific inhibitors.
Conclusion
Although direct quantitative experimental data on the BBB permeability of this compound is limited in publicly accessible literature, its physicochemical properties and a high calculated CNS MPO score strongly suggest that it is a CNS-penetrant compound. The experimental protocols detailed in this guide provide a robust framework for the definitive quantification of its BBB permeability. Such studies would be invaluable for a more complete understanding of its central nervous system pharmacokinetics and for the development of future CNS-targeted therapies.
References
Procyclidine's Molecular Engagements Beyond the Cholinergic Horizon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyclidine, a synthetic anticholinergic agent, has long been a mainstay in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy has been primarily attributed to its potent antagonism of muscarinic acetylcholine receptors, thereby restoring the delicate dopaminergic-cholinergic balance in the basal ganglia.[1][2][3][4][5] However, emerging evidence and its structural similarity to phencyclidine (PCP) suggest that the pharmacological profile of this compound extends beyond the cholinergic system. This technical guide delves into the identification and characterization of this compound's molecular targets beyond its well-established anticholinergic activity, providing a comprehensive resource for researchers and drug development professionals. A deeper understanding of these off-target interactions is crucial for elucidating its complete mechanism of action, predicting potential side effects, and exploring novel therapeutic applications.
Quantitative Analysis of this compound's Binding Profile
While extensive quantitative data on this compound's affinity for its primary muscarinic targets is available, comprehensive screening against a broad panel of non-cholinergic receptors is not as well-documented in publicly accessible literature. The following tables summarize the known binding affinities of this compound for muscarinic receptors to provide a baseline for comparison and highlight the current gaps in our understanding of its off-target interactions.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |
| Muscarinic M1 | Human Neuroblastoma NB-OK 1 cells | [3H]pirenzepine | 1.8 | |
| Muscarinic M2 | Rat Cardiac Membranes | [3H]AF-DX 384 | 25 | |
| Muscarinic M4 | Rat Striatum | [3H]pirenzepine | 1.8 |
Table 2: Potential Non-Cholinergic Molecular Targets of this compound and Status of Quantitative Data
| Target | Rationale for Investigation | Quantitative Data (Ki) |
| Sigma-1 Receptor | Structural similarity to phencyclidine (PCP), a known sigma ligand. | Not available in public literature. |
| Sigma-2 Receptor | Structural similarity to PCP. | Not available in public literature. |
| NMDA Receptor | Reports of NMDA antagonist properties. | Not available in public literature. |
| Dopamine D2 Receptor | Potential for interaction due to its use in dopamine-related disorders. | Not available in public literature. |
Key Non-Cholinergic Molecular Targets
Sigma Receptors (σ1 and σ2)
This compound's structural resemblance to phencyclidine (PCP), a well-characterized sigma receptor ligand, strongly suggests that it may also interact with these enigmatic proteins. Sigma receptors, primarily located at the endoplasmic reticulum membrane, are involved in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neuronal survival.
NMDA Receptors
Several studies have reported that this compound possesses N-methyl-D-aspartate (NMDA) receptor antagonist properties. The NMDA receptor, a key player in excitatory synaptic transmission and plasticity, is a well-established target for drugs affecting the central nervous system. Blockade of NMDA receptors can lead to a variety of effects, including anesthesia, analgesia, and psychotomimetic symptoms.
This compound's NMDA antagonistic activity could contribute to its therapeutic effects in movement disorders, but also to some of its side effects, such as confusion and hallucinations. Further research is needed to quantify the potency of this compound at the NMDA receptor and to elucidate the specific subunit composition of the NMDA receptors it targets.
Dopamine D2 Receptors
Given this compound's use in disorders characterized by dopamine dysregulation, a direct interaction with dopamine receptors, particularly the D2 subtype, is a plausible area of investigation. While its primary mechanism is believed to be the modulation of the cholinergic system to indirectly affect dopaminergic signaling, a direct effect on dopamine D2 receptors cannot be ruled out. Phencyclidine has been shown to have a high affinity for the D2High receptor state.
Experimental Protocols
Radioligand Binding Assays
To determine the binding affinity (Ki) of this compound for sigma-1, sigma-2, and dopamine D2 receptors, competitive radioligand binding assays are essential.
Objective: To quantify the affinity of this compound for specific non-cholinergic receptors.
General Protocol Outline:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain for sigma receptors, rat striatum for dopamine D2 receptors) or cultured cells expressing the receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1, [3H]DTG for sigma-2, [3H]spiperone for dopamine D2) and varying concentrations of unlabeled this compound.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
a) NMDA Receptor Functional Assay (Calcium Flux Assay)
Objective: To determine the functional effect of this compound on NMDA receptor activity.
Protocol Outline:
-
Cell Culture:
-
Culture a suitable cell line expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
Stimulate the cells with an NMDA receptor agonist (e.g., NMDA and glycine).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the NMDA-induced calcium influx (IC50).
-
b) Dopamine Release Assay (In Vitro Microdialysis or Slice Superfusion)
Objective: To assess the effect of this compound on dopamine release from striatal tissue.
Protocol Outline:
-
Tissue Preparation:
-
Prepare acute brain slices containing the striatum from rodents.
-
Alternatively, use an in vivo microdialysis probe implanted in the striatum of an anesthetized or freely moving animal.
-
-
Assay Procedure:
-
Perfuse the tissue slices or the microdialysis probe with artificial cerebrospinal fluid (aCSF).
-
Collect baseline samples of the perfusate.
-
Switch to aCSF containing varying concentrations of this compound and continue to collect samples.
-
At the end of the experiment, perfuse with a high potassium solution to induce depolarization-mediated dopamine release as a positive control.
-
-
Dopamine Quantification:
-
Analyze the dopamine content in the collected samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Compare the dopamine levels in the samples collected during this compound perfusion to the baseline levels.
-
Signaling Pathways and Visualizations
Understanding the signaling pathways associated with this compound's potential non-cholinergic targets is crucial for predicting its downstream cellular effects.
Sigma-1 Receptor Signaling
The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Upon ligand binding, it can translocate and interact with various ion channels and signaling proteins to modulate cellular responses.
Caption: this compound's potential interaction with the Sigma-1 receptor.
NMDA Receptor Signaling
As a non-competitive antagonist, this compound would block the ion channel of the NMDA receptor, preventing calcium influx and subsequent downstream signaling cascades involved in synaptic plasticity and excitotoxicity.
References
- 1. Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA-receptors functional assays for CNS diseases - Neuroservice news [neuroservice.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
A Deep Dive into the Stereoselective Biological Activity of Procyclidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Procyclidine, a synthetic anticholinergic agent, is clinically utilized as an antiparkinsonian drug. It is a chiral molecule, existing as two enantiomers, (R)-procyclidine and (S)-procyclidine. This technical guide explores the distinct biological activities of these individual enantiomers, focusing on their interactions with muscarinic acetylcholine receptors. A comprehensive understanding of this stereoselectivity is paramount for rational drug design and the development of more targeted therapeutics.
Core Concept: Stereoselectivity in this compound's Action
The pharmacological activity of this compound is primarily mediated through its antagonism of muscarinic acetylcholine receptors (mAChRs). Crucially, this interaction is highly stereoselective, with one enantiomer exhibiting significantly greater affinity for these receptors than the other.
Quantitative Data on Receptor Binding Affinity
| Receptor Subtype | (R)-Procyclidine Affinity | (S)-Procyclidine Affinity (relative to (R)-enantiomer) |
| M1 | High | 130-fold lower[1] |
| M2 | Moderate | 40-fold lower[1] |
| M4 | High | 130-fold lower[1] |
This marked difference in affinity underscores the critical role of stereochemistry in the molecular recognition of this compound by its target receptors. The (R)-enantiomer is considered the eutomer, the pharmacologically more active enantiomer.
Experimental Protocols
The determination of the biological activity of individual enantiomers involves a combination of receptor binding and functional assays.
Radioligand Binding Assays for Determining Receptor Affinity (Ki)
These assays are fundamental in quantifying the affinity of a ligand for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of (R)-procyclidine and (S)-procyclidine for muscarinic receptor subtypes (M1, M2, M3, M4, M5).
General Methodology:
-
Membrane Preparation:
-
Homogenization of tissues or cells expressing the target muscarinic receptor subtype (e.g., CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors) in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Centrifugation to pellet the cell membranes, followed by washing and resuspension in the assay buffer.
-
Protein concentration determination using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
Incubation of a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-subtype-selective muscarinic antagonist) with the prepared membranes.
-
Addition of increasing concentrations of the unlabeled competitor ligand ((R)-procyclidine or (S)-procyclidine).
-
Incubation at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Separation of bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing of the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantification of the radioactivity retained on the filters using liquid scintillation counting.
-
Generation of competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Determination of the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculation of the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assays for Determining Antagonist Potency (IC50)
Functional assays measure the ability of a compound to inhibit the physiological response induced by an agonist.
Objective: To determine the potency of (R)-procyclidine and (S)-procyclidine in antagonizing agonist-induced responses at muscarinic receptors.
General Methodology (e.g., Calcium Mobilization Assay for Gq-coupled M1, M3, M5 receptors):
-
Cell Culture:
-
Use of a cell line stably expressing the muscarinic receptor subtype of interest (e.g., HEK293 cells expressing human M1 receptors).
-
Loading of the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Procedure:
-
Pre-incubation of the cells with varying concentrations of the antagonist ((R)-procyclidine or (S)-procyclidine).
-
Stimulation of the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine).
-
Measurement of the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Generation of concentration-response curves for the antagonist.
-
Determination of the IC50 value, which represents the concentration of the antagonist that produces 50% inhibition of the agonist-induced response.
-
Visualizations
Signaling Pathways of Muscarinic Receptor Subtypes Antagonized by this compound
This compound is a non-selective antagonist of M1, M2, and M4 muscarinic receptors. The following diagrams illustrate the canonical signaling pathways of these receptors, which are blocked by this compound.
Caption: Antagonism of Gq/11-coupled M1/M4 receptor signaling by (R)-procyclidine.
Caption: Antagonism of Gi/o-coupled M2/M4 receptor signaling by (R)-procyclidine.
Experimental Workflow for Determining Enantiomeric Binding Affinity
The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the Ki of this compound enantiomers.
Caption: Workflow for determining the binding affinity of this compound enantiomers.
Conclusion
The biological activity of this compound is markedly stereoselective, with the (R)-enantiomer demonstrating significantly higher affinity for muscarinic M1, M2, and M4 receptors compared to the (S)-enantiomer. This profound difference in molecular recognition highlights the importance of considering stereochemistry in drug design and development. Further research to elucidate the precise binding kinetics and functional consequences of each enantiomer at all five muscarinic receptor subtypes will provide a more complete understanding of this compound's pharmacological profile and may pave the way for the development of novel, more selective anticholinergic agents.
References
Structure-Activity Relationship (SAR) Studies of Procyclidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyclidine, a synthetic anticholinergic agent, is a non-selective muscarinic acetylcholine receptor antagonist used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effects are primarily mediated through the blockade of muscarinic receptors in the central nervous system. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on the molecular determinants of their binding affinity and selectivity for muscarinic receptor subtypes. Quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this area.
Introduction to this compound and its Mechanism of Action
This compound (α-cyclohexyl-α-phenyl-1-pyrrolidinepropanol) exerts its pharmacological effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors.[1] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in numerous physiological functions. This compound exhibits a non-selective binding profile, with affinity for M1, M2, and M4 receptors, while its activity at M3 and M5 receptors is less characterized.[1][2] The blockade of these receptors, particularly in the striatum, helps to restore the balance between the cholinergic and dopaminergic systems, which is disrupted in Parkinson's disease.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G-protein signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The differential signaling pathways of muscarinic receptor subtypes provide a basis for the development of subtype-selective ligands with improved therapeutic profiles and reduced side effects.
Structure-Activity Relationship (SAR) of this compound Analogs
The binding affinity of this compound analogs to muscarinic receptors is highly dependent on their stereochemistry and the nature of the substituents on the core structure. The following sections summarize the key SAR findings based on available quantitative data.
Quantitative Binding Data
The binding affinities of this compound enantiomers and two achiral analogs at human M1, rat M2, and rat M4 muscarinic receptors are presented in Table 1. The data highlights the importance of stereoselectivity and the role of the cyclohexyl and phenyl groups in receptor recognition.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M4 Ki (nM) |
| (R)-Procyclidine | 2.3 | 30 | 2.5 |
| (S)-Procyclidine | 300 | 1200 | 330 |
| Pyrrinol (diphenyl analog) | 18 | 90 | 20 |
| Hexahydro-procyclidine (dicyclohexyl analog) | 30 | 300 | 50 |
Data sourced from a study on the stereoselectivity of this compound binding.[3]
Analysis of SAR
-
Stereochemistry: (R)-Procyclidine exhibits significantly higher affinity for M1 and M4 receptors compared to its (S)-enantiomer, with a 130-fold difference in affinity. The difference is less pronounced at the M2 receptor (40-fold). This indicates that the stereochemistry at the chiral center is a critical determinant of high-affinity binding, particularly at M1 and M4 subtypes.
-
Role of the Cyclohexyl and Phenyl Rings: The replacement of the cyclohexyl group with a phenyl group (Pyrrinol) results in an eight-fold and three-fold decrease in affinity for M1/M4 and M2 receptors, respectively, compared to (R)-procyclidine. Conversely, replacing the phenyl group with a cyclohexyl group (Hexahydro-procyclidine) leads to a 10- to 20-fold decrease in affinity across the three receptor subtypes. These findings suggest that the presence of both a phenyl and a cyclohexyl group is optimal for high-affinity binding. The muscarinic receptor appears to have two distinct binding sites, one that preferentially interacts with the phenyl group and another that favors the cyclohexyl group.
-
Importance of the Hydroxyl and Amino Groups: The presence of the hydroxyl group and the protonated amino group are also crucial for binding. The hydroxyl group can participate in hydrogen bonding interactions within the receptor binding pocket, while the positively charged nitrogen of the pyrrolidine ring likely forms an ionic bond with an acidic residue in the receptor.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound analogs for muscarinic receptors is typically performed using a competitive radioligand binding assay. This section provides a detailed methodology for this key experiment.
Principle
This assay measures the ability of an unlabeled test compound (this compound analog) to compete with a radiolabeled ligand for binding to muscarinic receptors in a tissue or cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Materials
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Receptor Source: Membranes from cells expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells) or from tissues rich in muscarinic receptors (e.g., rat brain cortex for M1, heart for M2).
-
Test Compounds: this compound analogs dissolved in an appropriate solvent.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Test compound at various concentrations or vehicle (for total binding) or non-specific binding control (e.g., 1 µM atropine).
-
Radioligand ([3H]NMS) at a concentration close to its Kd.
-
Membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs at muscarinic receptors is a complex interplay of stereochemistry and specific structural features. The presence of a cyclohexyl and a phenyl group in the (R)-configuration is optimal for high-affinity binding to M1 and M4 receptors. Further research should focus on synthesizing and evaluating a broader range of analogs with systematic modifications to the core structure to develop more potent and subtype-selective muscarinic antagonists. This could involve substitutions on the aromatic and aliphatic rings, alterations of the amino alcohol chain, and modifications of the pyrrolidine ring. Such studies, guided by the principles outlined in this guide, will be instrumental in the development of novel therapeutics for neurological disorders with improved efficacy and reduced side effects.
References
Methodological & Application
Procyclidine Efficacy in Animal Models of Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models of Parkinson's disease (PD) for assessing the efficacy of the anticholinergic drug, procyclidine. Detailed protocols for model induction, drug administration, and behavioral assessment are provided, along with a summary of expected quantitative outcomes and relevant biological pathways.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor symptoms such as tremor, rigidity, and bradykinesia. This compound, an anticholinergic agent, is used to manage these symptoms by acting as a competitive antagonist at muscarinic M1 receptors, thereby reducing the relative overactivity of the cholinergic system in the basal ganglia that occurs with dopamine depletion.[1] Animal models are crucial for preclinical evaluation of therapeutic agents like this compound. This document outlines the use of three common neurotoxin-based models: the 6-hydroxydopamine (6-OHDA) rat model, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, and the reserpine-induced rodent model.
Signaling Pathway of this compound in Parkinson's Disease
In a healthy state, there is a balance between dopamine and acetylcholine in the basal ganglia, which is crucial for smooth motor control. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative increase in cholinergic activity, contributing to motor deficits. This compound, a muscarinic M1 receptor antagonist, works by blocking the action of acetylcholine in the striatum, helping to restore the balance between the dopaminergic and cholinergic systems.
Animal Models and Experimental Protocols
A general workflow for testing this compound efficacy in these animal models is outlined below.
6-Hydroxydopamine (6-OHDA) Rat Model
This model involves the unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle (MFB) of rats, causing a progressive loss of dopaminergic neurons on one side of the brain. This unilateral lesion leads to characteristic rotational behavior when the animal is challenged with dopamine agonists like apomorphine.
Protocol for 6-OHDA Lesion Induction:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (200-250g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Secure the rat in a stereotaxic frame.
-
Pre-treatment: To protect noradrenergic neurons, administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.
-
6-OHDA Injection: Inject 8 µg of 6-OHDA (in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle at the following coordinates relative to bregma: AP -4.4 mm, ML +1.2 mm, DV -7.8 mm. The injection should be performed slowly over several minutes.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery. Allow at least two weeks for the lesion to develop fully.
This compound Treatment and Behavioral Assessment:
-
Drug Administration: Administer this compound hydrochloride at various doses (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to different groups of lesioned rats.
-
Apomorphine-Induced Rotational Behavior: 30 minutes after this compound or vehicle administration, inject apomorphine (0.5 mg/kg, s.c.) to induce contralateral rotations. Record the number of full 360° turns for 30-60 minutes. A reduction in the number of rotations in the this compound-treated groups compared to the vehicle group indicates efficacy. While direct quantitative data for this compound is limited in readily available literature, a similar anticholinergic, trihexyphenidyl, has been studied, although it showed no significant effect on some neurobehavioral changes in a bilateral 6-OHDA lesion model.[2]
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model
MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of mice, mimicking some of the pathological features of Parkinson's disease. This model is widely used to study motor deficits and the effects of potential therapeutic agents.
Protocol for MPTP Induction:
-
Animal Selection: Use male C57BL/6 mice, as they are particularly susceptible to MPTP neurotoxicity.
-
MPTP Administration: Administer MPTP hydrochloride at a dose of 20-30 mg/kg (free base) via intraperitoneal (i.p.) injection once daily for five consecutive days. Handle MPTP with extreme caution in a certified chemical fume hood, as it is toxic to humans.
-
Post-injection Monitoring: Monitor the mice for any adverse effects. The full extent of the lesion develops within 7-21 days.
This compound Treatment and Behavioral Assessment:
-
Drug Administration: Following the development of the lesion, administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle.
-
Rotarod Test: This test assesses motor coordination and balance. Place the mouse on a rotating rod with increasing speed and record the latency to fall. An improvement in the time spent on the rod in this compound-treated mice compared to vehicle-treated mice indicates a therapeutic effect.
-
Cylinder Test: This test evaluates forelimb akinesia. Place the mouse in a transparent cylinder and record the number of times it rears and touches the wall with its left, right, or both forepaws. A more balanced use of both paws in the this compound group would suggest efficacy.
Reserpine-Induced Rodent Model
Reserpine is a drug that depletes monoamines (dopamine, norepinephrine, and serotonin) from nerve terminals, leading to a state of akinesia, rigidity, and tremor in rodents, which resembles parkinsonian symptoms. This is a pharmacological model rather than a neurodegenerative one.
Protocol for Reserpine Induction:
-
Animal Selection: Wistar rats or Swiss mice can be used.
-
Reserpine Administration: Administer reserpine at a dose of 1-5 mg/kg, i.p. or s.c. The symptoms typically appear within a few hours of administration. For a more progressive model, lower doses (e.g., 0.1 mg/kg) can be administered on alternate days for an extended period.[3]
This compound Treatment and Behavioral Assessment:
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle after the onset of reserpine-induced symptoms.
-
Catalepsy Test (Bar Test): This test measures akinesia and rigidity. Place the animal's forepaws on an elevated horizontal bar. The time it takes for the animal to remove its paws from the bar is recorded. A shorter duration in the this compound-treated group indicates a reduction in catalepsy.
-
Tremor and Rigidity Assessment: Observe and score the severity of tremors and rigidity based on a pre-defined scale. A reduction in these scores would indicate this compound efficacy.
Data Presentation
While specific quantitative data for this compound across all these models and tests is not extensively consolidated in single studies, the following tables represent the expected format for presenting such data. Researchers should populate these tables with their experimental findings.
Table 1: Effect of this compound on Apomorphine-Induced Rotations in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg) | Mean Net Rotations/30 min (± SEM) | % Reduction vs. Vehicle |
| Sham + Vehicle | - | ||
| 6-OHDA + Vehicle | - | ||
| 6-OHDA + this compound | 1 | ||
| 6-OHDA + this compound | 5 | ||
| 6-OHDA + this compound | 10 |
Table 2: Effect of this compound on Rotarod Performance in MPTP-Treated Mice
| Treatment Group | Dose (mg/kg) | Mean Latency to Fall (s) (± SEM) | % Improvement vs. Vehicle |
| Control + Vehicle | - | ||
| MPTP + Vehicle | - | ||
| MPTP + this compound | 5 | ||
| MPTP + this compound | 10 | ||
| MPTP + this compound | 20 |
Table 3: Effect of this compound on Reserpine-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg) | Mean Catalepsy Duration (s) (± SEM) | % Reduction vs. Vehicle |
| Control + Vehicle | - | ||
| Reserpine + Vehicle | - | ||
| Reserpine + this compound | 1 | ||
| Reserpine + this compound | 5 | ||
| Reserpine + this compound | 10 |
Conclusion
The 6-OHDA, MPTP, and reserpine models provide valuable platforms for evaluating the efficacy of this compound in alleviating parkinsonian motor symptoms. The protocols outlined in these application notes offer a standardized approach for conducting such preclinical studies. The data generated from these experiments, when presented in a clear and structured format, can significantly contribute to the understanding of this compound's therapeutic potential and its mechanism of action in the context of Parkinson's disease.
References
- 1. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of anti-Parkinsonian drugs on neurobehavioural changes induced by bilateral 6-hydroxydopamine lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reserpine-Induced Progressive Parkinsonism in Mice Predisposed and Non-Predisposed to Depressive-Like Behavior [scirp.org]
Application Note: A Validated RP-HPLC Method for the Quantification of Procyclidine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Procyclidine is an anticholinergic drug utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in biological samples. The described method is simple, precise, and accurate, making it suitable for routine analysis in a laboratory setting.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol describes the extraction of this compound from plasma samples.
Materials:
-
Human plasma
-
This compound standard solutions
-
Internal Standard (IS) solution (e.g., Trihexyphenidyl or this compound D11 hydrochloride)
-
Methyl tertiary butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane (70:30 v/v)
-
Methanol
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Sample evaporator
Procedure:
-
Pipette 250 µL of plasma sample into a clean centrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex the mixture for approximately 30-60 seconds.
-
Add 3 mL of the extraction solvent (e.g., MTBE).
-
Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3500-4000 rpm for 5-10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean test tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
RP-HPLC Method
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Chiral-AGP, 100 x 4.0 mm, 5.0 µm | Zodiac C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Sodium Acetate (pH 4.1 with acetic acid) : Acetonitrile (95:5 v/v)[1] | Methanol : 0.1% Formic Acid in Water (70:30 v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min |
| Column Temperature | 30°C | Ambient |
| Detection Wavelength | 210 nm | Not specified (requires optimization) |
| Injection Volume | 20 µL (typical, can be optimized) | 1 µL |
| Run Time | < 15 minutes | 2 minutes |
System Suitability: Before sample analysis, the chromatographic system should be equilibrated by pumping the mobile phase until a stable baseline is achieved. System suitability is assessed by injecting replicate standards and evaluating parameters such as peak area reproducibility, tailing factor, and theoretical plates. The tailing factor for the this compound peak should ideally be less than 2.
Method Validation
The analytical method was validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and sensitivity.
Validation Parameters Summary:
| Parameter | Result (HPLC Method) | Result (LC-MS/MS Method) |
| Linearity Range | 2-200 µg/mL | 0.5-120 ng/mL |
| Correlation Coefficient (r²) | 0.999 | ≥ 0.99 |
| Accuracy (Recovery) | 99.20% to 100.66% | Average Recovery: 91.118% |
| Precision (%RSD) | < 2% | Within acceptable limits per USFDA guidelines |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.1 ng/mL |
| Selectivity/Specificity | Method is specific for this compound in the presence of its degradants. | No interference from endogenous plasma components observed. |
| Robustness | Unaffected by small, deliberate changes in flow rate. | Not explicitly stated |
Visualizations
Caption: Workflow for this compound Quantification in Biological Samples.
Caption: Key Parameters for Method Validation.
References
Application Notes and Protocols for Procyclidine Dosage in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of procyclidine in murine models, guidance on dosage calculations, and descriptions of relevant behavioral assays to evaluate its efficacy. This compound is an anticholinergic agent primarily used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its mechanism of action involves the antagonism of muscarinic acetylcholine receptors, which helps to restore the balance between the dopaminergic and cholinergic systems in the brain.[2][3]
Data Presentation
This compound Dosage Information in Rodent Models
The following table summarizes reported dosages of this compound in rodent studies. It is important to note that optimal dosage can vary depending on the specific mouse strain, age, sex, and the experimental paradigm.
| Species | Route of Administration | Dosage Range (mg/kg) | Application/Context | Reference(s) |
| Mouse | Intravenous (IV) | 60 | LD50 | [4] |
| Mouse | Subcutaneous (SC) | 300 | Non-toxic dose | [4] |
| Rat | Intraperitoneal (IP) | 5 - 20 | Toxin-induced catalepsy reversal (effective dose range) | |
| Rat | Subcutaneous (SC) | 0.3 - 6.0 | Combination studies for neuroprotection | |
| Rat | Intraperitoneal (IP) | 10 - 75 | Locomotor activity studies |
Human to Murine Dose Conversion
In the absence of extensive dose-response data in mice, an estimated starting dose can be calculated from the human clinical dose. The recommended human maintenance dose for Parkinsonism is typically 15-30 mg per day, and for drug-induced extrapyramidal symptoms, it is 10-30 mg per day.
Using the body surface area (BSA) normalization method, the Human Equivalent Dose (HED) can be converted to a mouse-equivalent dose (MED). The conversion factor for a 60 kg human to a 20 g mouse is approximately 12.3.
Example Calculation:
-
Human Dose: 20 mg/day for a 60 kg person ≈ 0.33 mg/kg
-
Estimated Mouse Dose (mg/kg): Human Dose (mg/kg) x 12.3
-
Estimated Mouse Dose (mg/kg): 0.33 mg/kg x 12.3 ≈ 4.06 mg/kg
This calculated dose should be considered a starting point for dose-ranging studies in the specific murine model being used.
Experimental Protocols
Preparation of this compound Hydrochloride for Injection
This compound hydrochloride is soluble in water. For in vivo administration, sterile saline (0.9% NaCl) is a suitable vehicle.
Materials:
-
This compound hydrochloride powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.
-
Aseptically weigh the this compound hydrochloride powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile saline to the vial.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at 4°C and protect it from light. It is recommended to use freshly prepared solutions for each experiment.
Administration Routes in Murine Models
The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design.
1. Oral Gavage (PO)
-
Procedure: A feeding needle of appropriate size (e.g., 20-22 gauge for adult mice) is attached to a syringe containing the this compound solution. The mouse is gently restrained, and the needle is carefully inserted into the esophagus and advanced into the stomach. The solution is then slowly administered.
-
Maximum Volume: Up to 10 ml/kg body weight.
2. Intraperitoneal Injection (IP)
-
Procedure: The mouse is securely restrained to expose the abdomen. A 25-27 gauge needle is inserted into the lower right quadrant of the abdomen at a 30-45° angle. Care should be taken to avoid puncturing the internal organs.
-
Maximum Volume: Up to 10 ml/kg body weight.
3. Subcutaneous Injection (SC)
-
Procedure: A loose fold of skin, typically over the back or flank, is lifted. A 25-27 gauge needle is inserted into the base of the skin tent.
-
Maximum Volume: Up to 10 ml/kg body weight per site.
4. Intravenous Injection (IV) - Tail Vein
-
Procedure: The mouse is placed in a restraint device to expose the tail. The lateral tail vein is dilated using a heat lamp or warm water. A 27-30 gauge needle is inserted into the vein, and the solution is injected slowly.
-
Maximum Volume: Up to 5 ml/kg as a bolus injection.
Mandatory Visualizations
Signaling Pathways of this compound
This compound is a non-selective muscarinic acetylcholine receptor antagonist, with effects on M1, M2, and M4 receptors.
Caption: this compound antagonizes M1, M2, and M4 muscarinic acetylcholine receptors.
Experimental Workflow for Evaluating this compound in a Murine Model of Parkinson's Disease
This diagram outlines a typical workflow for assessing the efficacy of this compound in a neurotoxin-induced mouse model of Parkinson's disease.
Caption: Workflow for testing this compound in a murine Parkinson's disease model.
Key Experiments and Behavioral Assays
Haloperidol-Induced Catalepsy
This model is used to screen for drugs with potential efficacy against drug-induced extrapyramidal symptoms. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents.
-
Protocol:
-
Administer haloperidol (e.g., 0.5-1 mg/kg, IP) to induce catalepsy.
-
After a set period (e.g., 30-60 minutes), administer this compound or vehicle.
-
Assess catalepsy at various time points using the bar test.
-
-
Bar Test: The mouse's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency to remove both paws from the bar is measured. An increased latency indicates catalepsy.
MPTP-Induced Parkinsonism
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Protocol:
-
Administer MPTP according to an established protocol (e.g., subacute or chronic administration).
-
After the development of motor deficits, begin treatment with this compound or vehicle.
-
Evaluate motor function using a battery of behavioral tests.
-
-
Rotarod Test: This test assesses motor coordination and balance. The mouse is placed on a rotating rod, and the latency to fall is recorded.
-
Open Field Test: This test measures general locomotor activity, exploratory behavior, and anxiety-like behavior. Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded.
-
Pole Test: This test evaluates bradykinesia. The mouse is placed head-up on top of a vertical pole, and the time to turn and descend is measured.
By following these detailed protocols and utilizing the provided dosage information as a guide, researchers can effectively design and execute studies to evaluate the therapeutic potential of this compound in murine models of Parkinson's disease and drug-induced extrapyramidal symptoms.
References
- 1. Reversal of neuroleptic-induced stupor by procyclidin. Two case reports and their theoretical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Haloperidol-induced within-session response decrement patterns and catalepsy in rats: behavioural dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Determining the Anticholinergic Potency of Procyclidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyclidine is an anticholinergic agent utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effect is primarily mediated through the antagonism of muscarinic acetylcholine receptors (mAChRs). A thorough in vitro characterization of this compound's anticholinergic potency is crucial for understanding its pharmacological profile and for the development of novel therapeutic agents with improved selectivity.
This document provides detailed application notes and protocols for two primary types of in vitro assays to determine the anticholinergic potency of this compound: radioligand binding assays and functional cellular assays. These assays allow for the determination of key pharmacological parameters such as the equilibrium dissociation constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value, which collectively define the antagonist's affinity and potency at the five muscarinic receptor subtypes (M1-M5).
This compound acts as a non-selective antagonist of muscarinic acetylcholine M1, M2, and M4 receptors, with its activity at M3 and M5 receptors being less defined.[2] The protocols outlined below are designed to be adaptable for the characterization of this compound and other novel anticholinergic compounds.
Data Presentation: this compound's Anticholinergic Potency
The following tables summarize the quantitative data for this compound's binding affinity at human muscarinic acetylcholine receptors.
Table 1: this compound Binding Affinities (Ki) at Muscarinic Receptor Subtypes
| Receptor Subtype | (R)-Procyclidine Ki (nM) | (S)-Procyclidine Ki (nM) | Racemic this compound Ki (nM) | Radioligand | Cell Line/Tissue Source | Reference |
| M1 | 4.6 | 600 | 4.68 | [3H]pirenzepine | Human neuroblastoma NB-OK 1 cells | |
| M2 | 25 | 1000 | 25.1 | [3H]AF-DX 116 | Rat cardiac membranes | |
| M3 | - | - | 12.3 | - | - | |
| M4 | 6.2 | 800 | 6.92 | [3H]pirenzepine | Rat striatum | |
| M5 | - | - | 23.9 | - | - |
Note: The study by Waelbroeck et al. (1990) demonstrated significant stereoselectivity, with the (R)-enantiomer of this compound exhibiting substantially higher affinity for M1, M2, and M4 receptors compared to the (S)-enantiomer.
Table 2: Illustrative Functional Potency of a Muscarinic Antagonist (Atropine) for Schild Analysis
Due to the lack of publicly available pA2 values for this compound from functional assays, data for the non-selective muscarinic antagonist atropine is provided for illustrative purposes.
| Receptor Subtype | Agonist | Assay Type | pA2 Value | Reference |
| M3 | Carbachol | Isolated tissue contraction | 8.72 ± 0.28 |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a direct measure of the affinity of a ligand for a receptor. These assays are typically performed using cell membranes expressing a specific muscarinic receptor subtype and a radiolabeled ligand that binds to the same receptor. The ability of a test compound, such as this compound, to displace the radioligand is quantified to determine its binding affinity (Ki).
Protocol 1: Competitive Radioligand Binding Assay for M1-M5 Receptors
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes.
Materials:
-
Cell Membranes: Commercially available or prepared from cell lines stably expressing human M1, M2, M3, M4, or M5 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) or another suitable muscarinic antagonist radioligand.
-
This compound Hydrochloride: Stock solution prepared in an appropriate solvent (e.g., DMSO or water).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: If not using commercially available membranes, homogenize cells expressing the target receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound (at various concentrations, typically in a serial dilution) or vehicle for total binding wells.
-
Atropine (1 µM final concentration) for non-specific binding wells.
-
Radioligand ([3H]NMS at a concentration close to its Kd).
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a filtration manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding (counts in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: Signaling pathways of muscarinic acetylcholine receptors.
References
Application Notes and Protocols for Procyclidine in a Rat Model of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant challenge in clinical management. Current therapeutic options often provide inadequate relief and are associated with dose-limiting side effects. Procyclidine, a drug traditionally used for treating Parkinson's disease and drug-induced extrapyramidal symptoms, has emerged as a potential candidate for neuropathic pain management due to its dual mechanism of action.[1] this compound acts as a muscarinic acetylcholine receptor antagonist and also exhibits N-methyl-D-aspartate (NMDA) receptor antagonist properties.[1] The latter is particularly relevant to neuropathic pain, as NMDA receptor activation is a key mechanism in central sensitization, a phenomenon underlying the amplification of pain signals in the spinal cord.[2][3] Furthermore, there is a theoretical basis for investigating its interaction with sigma-1 receptors, which are also implicated in pain modulation. This document provides a detailed experimental protocol for evaluating the efficacy of this compound in the Chronic Constriction Injury (CCI) rat model of neuropathic pain.
Mechanism of Action in Neuropathic Pain
This compound's potential analgesic effects in neuropathic pain are believed to be mediated through two primary pathways:
-
Muscarinic Acetylcholine Receptor Antagonism: this compound blocks muscarinic receptors, which are involved in cholinergic signaling.[4] While the precise role of muscarinic antagonism in neuropathic pain is complex, modulation of the cholinergic system can influence nociceptive processing.
-
NMDA Receptor Antagonism: this compound has been shown to possess NMDA antagonist properties. In the context of neuropathic pain, nerve injury leads to excessive release of glutamate in the spinal cord, which over-activates NMDA receptors on dorsal horn neurons. This contributes to central sensitization, characterized by hyperalgesia (an exaggerated response to painful stimuli) and allodynia (pain in response to normally non-painful stimuli). By blocking NMDA receptors, this compound can potentially dampen this hyperexcitability and reduce pain hypersensitivity.
Signaling Pathway Diagram
References
- 1. Anti-parkinsonian agents this compound and ethopropazine alleviate thermal hyperalgesia in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA-receptor antagonists in neuropathic pain: experimental methods to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptors as targets for drug action in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Note: Analysis of Procyclidine Impurities using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyclidine, an anticholinergic agent, is used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. This application note provides a detailed gas chromatography (GC) method for the identification and quantification of potential impurities in this compound hydrochloride. The described method is based on pharmacopeial guidelines and established analytical practices for impurity profiling.
Potential impurities in this compound can originate from the synthetic process or degradation. Common impurities may include starting materials, intermediates, and degradation products formed under stress conditions such as heat, light, acid, and base hydrolysis. When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides[1]. Therefore, a robust analytical method is essential for the quality control of this compound.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the analysis of this compound impurities.
Materials and Reagents
-
This compound Hydrochloride Reference Standard (USP grade)
-
This compound Hydrochloride sample for analysis
-
Chloroform (ACS grade)
-
Ammonium Hydroxide (6 N)
-
Anhydrous Sodium Sulfate (granular)
-
Helium (carrier gas, 99.999% purity)
-
Hydrogen (for FID, 99.999% purity)
-
Air (for FID, zero grade)
-
Deionized Water
Equipment
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary GC column: 1-m x 2-mm glass column packed with 10% polyethylene glycol 20,000 and 2% potassium hydroxide on packing S1A (as per USP monograph)[2].
-
Autosampler (optional)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Evaporator (e.g., rotary evaporator or nitrogen blow-down)
-
Standard laboratory glassware
Preparation of Solutions
Standard Solution Preparation:
A standard solution can be prepared by dissolving an accurately weighed amount of this compound Hydrochloride Reference Standard in a suitable solvent to achieve a known concentration.
Sample Solution Preparation (as per USP monograph for Related Compounds)[2]:
-
Accurately weigh approximately 200 mg of this compound Hydrochloride into a suitable container.
-
Dissolve the sample in 20 mL of deionized water.
-
Make the solution alkaline by adding 1.5 mL of 6 N ammonium hydroxide.
-
Extract the solution with three 15-mL portions of chloroform.
-
Combine the chloroform extracts and wash with 20 mL of deionized water. Discard the water washing.
-
Filter the chloroform solution through a layer of 3 to 4 g of anhydrous granular sodium sulfate.
-
Reduce the volume of the filtrate to 5 mL by gentle heating and a current of air.
Gas Chromatography (GC) Conditions
The following GC parameters are based on the USP monograph for this compound Hydrochloride[2]:
| Parameter | Condition |
| Column | 1-m x 2-mm glass column packed with 10% polyethylene glycol 20,000 and 2% potassium hydroxide on S1A |
| Carrier Gas | Helium |
| Flow Rate | Approximately 60 mL/minute |
| Injection Volume | 2 µL |
| Injector Temperature | 210 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 220 °C |
| Oven Temperature | 180 °C (Isothermal) |
| Run Time | Record the chromatogram up to 2.5 times the retention time of the principal this compound peak. |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank (diluent), a placebo sample, the this compound standard, and a sample spiked with known impurities. The chromatograms should show no interfering peaks at the retention times of this compound and its impurities.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions with different concentrations of the impurities are prepared and injected. A calibration curve is then constructed by plotting the peak area against the concentration.
Table 1: Example Linearity Data for a this compound Impurity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.5 | 1523 |
| 1.0 | 3015 |
| 2.5 | 7589 |
| 5.0 | 15102 |
| 7.5 | 22654 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy
Accuracy is determined by recovery studies. A known amount of impurity standard is spiked into a sample solution at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage recovery is then calculated.
Table 2: Example Accuracy Data for a this compound Impurity
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 4.0 | 3.95 | 98.8 |
| 100% | 5.0 | 5.08 | 101.6 |
| 120% | 6.0 | 5.92 | 98.7 |
| Average Recovery | 99.7 |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by performing multiple injections of the same sample on the same day. Intermediate precision is determined by repeating the analysis on a different day, with a different analyst, or on a different instrument. The results are expressed as the relative standard deviation (%RSD).
Table 3: Example Precision Data for a this compound Impurity
| Precision Level | %RSD |
| Repeatability (n=6) | 1.2% |
| Intermediate Precision (n=6) | 1.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Table 4: Example LOD and LOQ for a this compound Impurity
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.5 |
Data Presentation and Results
The results of the analysis should be presented in a clear and organized manner. A summary table of all identified impurities, their retention times, and their amounts in the sample is recommended.
Table 5: Example Analysis Results for this compound Impurities
| Peak ID | Retention Time (min) | Relative Retention Time | Area (%) | Specification Limit (%) |
| Impurity A | 8.5 | 0.85 | 0.08 | NMT 0.15 |
| This compound | 10.0 | 1.00 | 99.80 | - |
| Impurity B | 12.2 | 1.22 | 0.05 | NMT 0.10 |
| Impurity C | 15.8 | 1.58 | 0.07 | NMT 0.15 |
| Total Impurities | 0.20 | NMT 0.50 |
NMT: Not More Than
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound impurities.
Caption: Experimental workflow for this compound impurity analysis.
Analytical Method Validation Pathway
This diagram outlines the logical steps involved in validating the analytical method according to ICH guidelines.
Caption: Logical pathway for analytical method validation.
Conclusion
The gas chromatographic method detailed in this application note is suitable for the quantitative determination of related substances in this compound hydrochloride. The provided experimental protocol and validation guidelines offer a comprehensive framework for researchers, scientists, and drug development professionals to implement a robust quality control strategy for this compound. Adherence to these protocols will ensure the purity and safety of the drug substance, meeting regulatory requirements.
References
Procyclidine as a Pharmacological Tool to Induce and Study Cognitive Deficits in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing procyclidine, an anticholinergic agent, for the induction and investigation of cognitive deficits in preclinical animal models. This information is intended to assist researchers in designing and executing robust studies to evaluate potential therapeutic agents for cognitive impairment.
Introduction
This compound is a synthetic anticholinergic drug that acts as a non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M4).[1][2] By blocking the action of acetylcholine, a key neurotransmitter in learning and memory, this compound can induce transient and dose-dependent cognitive impairments in animal models.[2][3] This makes it a valuable tool for studying the neurobiological underpinnings of cognitive dysfunction and for the initial screening of compounds with potential cognitive-enhancing properties. The cholinergic hypothesis of memory dysfunction posits that a deficit in cholinergic neurotransmission is a significant contributor to the cognitive decline observed in conditions like Alzheimer's disease.[4]
Data Presentation: this compound-Induced Cognitive Deficits
The following table summarizes the quantitative data from a key study investigating the effects of this compound on cognitive performance in a rat model.
| Animal Model | Behavioral Test | This compound Dosage (i.p.) | Outcome | Reference |
| Wistar Rats | Novelty Preference Test | 3 mg/kg | Did not significantly affect preference for novelty. | |
| Wistar Rats | Novelty Preference Test | 6 mg/kg | Resulted in a significant preference deficit, indicating impaired recognition memory. |
Signaling Pathways
This compound exerts its effects on cognition primarily by antagonizing muscarinic acetylcholine receptors in the central nervous system. The M1 muscarinic receptor, in particular, is highly expressed in the hippocampus and cortex, brain regions critical for learning and memory. Blockade of these receptors disrupts downstream signaling cascades that are essential for synaptic plasticity and memory formation.
Experimental Protocols
Detailed methodologies for inducing and assessing cognitive deficits using this compound are provided below. These protocols can be adapted based on specific research needs and laboratory conditions.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.
-
A variety of objects that are different in shape, color, and texture, but similar in size and lacking any innate rewarding or aversive properties.
Procedure:
-
Habituation:
-
On two consecutive days prior to testing, individually place each rat in the empty open-field arena for 10 minutes to allow for habituation to the environment.
-
-
Training (Familiarization) Phase:
-
Administer this compound (e.g., 6 mg/kg, i.p.) or vehicle control to the rats 30 minutes before the training phase.
-
Place two identical objects in opposite corners of the arena.
-
Individually place each rat into the arena, midway between the two objects, and allow it to explore freely for a set period (e.g., 5 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
-
Retention (Test) Phase:
-
After a retention interval (e.g., 1 to 24 hours), place the rat back into the arena.
-
The arena now contains one of the familiar objects from the training phase and one novel object, placed in the same locations.
-
Allow the rat to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object and the novel object.
-
Data Analysis:
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI of zero or a negative value suggests a cognitive deficit.
Concluding Remarks
The use of this compound to induce cognitive deficits in animal models provides a valuable and reproducible platform for the preclinical evaluation of nootropic and cognitive-enhancing compounds. The protocols and data presented herein offer a foundational framework for researchers to build upon. It is crucial to carefully consider dose-response relationships and to select a battery of behavioral tests that assess various cognitive domains to gain a comprehensive understanding of the therapeutic potential of novel drug candidates.
References
- 1. Stereoselectivity of this compound binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor pharmacology and circuitry for the modulation of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive side effects in rats caused by pharmacological agents used to prevent soman-induced lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Cholinergic Signaling in Alzheimer’s Disease [mdpi.com]
Troubleshooting & Optimization
Procyclidine Hydrochloride Stability and Degradation in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of procyclidine hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound hydrochloride in aqueous solutions?
A1: The stability of this compound hydrochloride in aqueous solutions is primarily influenced by pH, light, temperature, and the presence of oxidizing agents.[1] this compound hydrochloride is a weak base, and its stability is pH-dependent.[1] It is also susceptible to photodegradation and thermal degradation.[1]
Q2: What are the recommended storage conditions for aqueous solutions of this compound hydrochloride?
A2: To minimize degradation, aqueous solutions of this compound hydrochloride should be stored in tightly sealed, light-resistant containers. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is advisable.[1]
Q3: What are the common degradation pathways for this compound hydrochloride?
A3: The most common degradation pathways for this compound hydrochloride in aqueous solutions are hydrolysis and photodegradation.[1] Hydrolysis can be accelerated at non-optimal pH values, while exposure to light, particularly UV light, can induce photolytic degradation. Oxidative degradation is also a potential pathway.
Q4: How can I analyze the stability of my this compound hydrochloride solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique to assess the stability of this compound hydrochloride solutions. This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for higher sensitivity.
Troubleshooting Guides
Issue 1: Precipitation in Aqueous Solution
Question: I observed a precipitate forming in my aqueous this compound hydrochloride solution over time. What is the likely cause and how can I prevent it?
Answer:
Precipitation of this compound hydrochloride in aqueous solutions is a common issue and can be attributed to several factors:
-
pH Shift: this compound is a weak base, and its solubility as the hydrochloride salt is pH-dependent. An increase in pH can cause the conversion of the soluble hydrochloride salt to the less soluble free base, leading to precipitation.
-
Concentration Exceeding Solubility: The concentration of your solution may be higher than the solubility of this compound hydrochloride in the chosen aqueous vehicle at a given temperature.
-
Temperature Effects: If the solution was prepared at an elevated temperature to aid dissolution, cooling to room temperature can lead to precipitation.
Solutions:
-
pH Control: Maintain the pH of the solution in a slightly acidic range (pH 5.0-6.5) using a suitable buffer system (e.g., citrate or acetate buffer) to ensure the this compound remains in its soluble salt form.
-
Co-solvents: If a higher concentration is required, consider using a co-solvent system, such as water with polyethylene glycol (PEG) or propylene glycol, to enhance solubility.
-
Solubility Assessment: Determine the kinetic solubility of this compound hydrochloride in your specific vehicle at the intended storage and experimental temperatures to ensure you are working within the soluble range.
Issue 2: Unexpected Degradation of this compound Hydrochloride in Solution
Question: My analysis shows a rapid loss of this compound hydrochloride concentration in my aqueous solution, suggesting degradation. What are the potential causes and how can I mitigate this?
Answer:
Rapid degradation of this compound hydrochloride can be caused by several stress factors:
-
Photodegradation: Exposure to ambient or UV light can cause significant degradation.
-
Hydrolysis: Storing the solution at a non-optimal pH can accelerate hydrolytic degradation.
-
Thermal Stress: Elevated storage temperatures can increase the rate of degradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.
Preventative Measures:
-
Light Protection: Always prepare and store solutions in light-resistant containers, such as amber vials or by wrapping the container in aluminum foil.
-
pH Optimization: Ensure the solution is buffered to an optimal pH for stability (typically slightly acidic).
-
Temperature Control: Store solutions at recommended temperatures (refrigerated or frozen) and minimize exposure to high temperatures.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of an antioxidant like ascorbic acid or sodium metabisulfite may be beneficial, after confirming its compatibility with your experimental system.
Issue 3: HPLC Analysis - Peak Tailing and Poor Resolution
Question: I am experiencing significant peak tailing for the this compound hydrochloride peak in my HPLC analysis, which is affecting the accuracy of quantification. What could be the cause and how can I improve the peak shape?
Answer:
Peak tailing for basic compounds like this compound is a common chromatographic challenge, often caused by:
-
Silanol Interactions: The basic amine group of this compound can interact with acidic silanol groups on the surface of the silica-based C18 column, leading to tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions between the analyte and the stationary phase.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Adjust the mobile phase to a lower pH (e.g., pH 3-4) with an appropriate buffer (e.g., phosphate or acetate buffer) to suppress the ionization of silanol groups and protonate the this compound, which can improve peak shape. A study found that a mobile phase pH of 4.1 helped reduce tailing.
-
Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites on the stationary phase.
-
Column Selection: Utilize a column with low silanol activity or an end-capped column specifically designed for the analysis of basic compounds.
-
Optimize Injection Volume and Concentration: Reduce the sample concentration or injection volume to avoid overloading the column.
Quantitative Data
Table 1: Solubility of this compound Hydrochloride
| Solvent/Vehicle | pH | Temperature (°C) | Solubility |
| Water | 5.0 - 6.5 | 25 | ~30 mg/mL |
| DMSO | Not Specified | Not Specified | 1 mg/mL |
| N,N-dimethylformamide | Not Specified | Not Specified | 1 mg/mL |
| Ethanol | Not Specified | Not Specified | 1 mg/mL |
| Chloroform | Not Specified | Not Specified | Soluble |
Table 2: Typical Conditions for Forced Degradation Studies of this compound Hydrochloride
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature or 50-60 | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature or 50-60 | Up to 7 days |
| Oxidation | 0.1% - 3% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal Degradation | Dry Heat | 40 - 80 | As required |
| Photodegradation | UV and Visible Light | Not Specified | Minimum 1.2 million lux hours and 200 watt-hours/m² |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Hydrochloride
This protocol outlines a general method for the analysis of this compound hydrochloride and its potential degradation products. Method optimization and validation are required for specific applications.
1. Materials and Reagents:
-
This compound Hydrochloride Reference Standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Sodium acetate
-
Acetic acid
-
0.45 µm membrane filters
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: Chiral-AGP, 100 x 4.0 mm, 5.0 µm.
-
Mobile Phase: 10 mM Sodium Acetate buffer (pH 4.1 with acetic acid) and Acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound hydrochloride in the mobile phase and dilute to a suitable concentration (e.g., 50 µg/mL).
-
Sample Solution: Dilute the aqueous solution of this compound hydrochloride to be tested with the mobile phase to a concentration within the linear range of the method.
4. Procedure:
-
Filter all solutions through a 0.45 µm membrane filter before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of the intact drug.
-
Inject the sample solutions.
-
Monitor the chromatogram for the appearance of any new peaks, which may indicate degradation products. The method should be able to separate the analyte peak from any degradant peaks.
Protocol 2: Forced Degradation Study of this compound Hydrochloride
This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, cool the solution and neutralize it with 1 M NaOH before dilution with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the solution at 60°C for a specified period. After each time point, cool the solution and neutralize it with 1 M HCl before dilution with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period. Dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Store the stock solution at 80°C for a specified period. Dilute with the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber for a specified duration. A control sample should be kept in the dark at the same temperature. Dilute with the mobile phase for HPLC analysis.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (as described in Protocol 1).
-
Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound hydrochloride.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting decision tree for instability issues.
References
Technical Support Center: Procyclidine Off-Target Effects in Neuronal Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the off-target effects of procyclidine in neuronal cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] It primarily acts on M1, M2, and M4 receptor subtypes, with a higher affinity for M1 and M4 receptors compared to M2 receptors.[1][4] Its therapeutic effects in conditions like Parkinson's disease are attributed to the blockade of central cholinergic receptors, which helps to restore the balance between cholinergic and dopaminergic neurotransmission.
Q2: What are the known off-target effects of this compound in neuronal systems?
A2: Besides its primary action on muscarinic receptors, this compound is known to exhibit off-target effects by interacting with other neuronal receptors. Notably, it functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. There is also evidence suggesting potential interactions with sigma receptors. These off-target activities can lead to confounding results in neuronal cell-based assays designed to study specific muscarinic receptor functions.
Q3: How can the stereochemistry of this compound influence experimental results?
A3: this compound is a chiral molecule, and its enantiomers exhibit different binding affinities. The (R)-enantiomer of this compound has a significantly higher affinity for M1 and M4 muscarinic receptors than the (S)-enantiomer. Using a racemic mixture of this compound, which is common, can introduce variability. For experiments requiring high precision, it is advisable to use the pure (R)-enantiomer to ensure consistent receptor antagonism.
Q4: What are the common observable off-target effects in neuronal cell-based assays?
A4: Off-target effects of this compound can manifest in various ways in neuronal assays. For instance, its NMDA receptor antagonism can influence calcium signaling, neuronal excitability, and cell viability, independent of its effects on muscarinic receptors. This can lead to misinterpretation of data in assays measuring these parameters. For example, this compound has been shown to induce apoptosis in neuronal cells, an effect that may be linked to its NMDA receptor activity.
Q5: Are there more selective alternatives to this compound for targeting M1 muscarinic receptors in vitro?
A5: Yes, several more selective M1 muscarinic receptor antagonists are available and can be used as alternatives to this compound to minimize off-target effects. These include pirenzepine, VU0255035, biperiden, and trihexyphenidyl. These compounds exhibit a higher degree of selectivity for the M1 receptor over other muscarinic receptor subtypes and other neuronal receptors, making them more suitable for specific in vitro studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during neuronal cell-based assays using this compound and provides strategies to mitigate them.
Issue 1: Inconsistent or Unexpected Results in Calcium Imaging Assays
Possible Cause: this compound's antagonism of NMDA receptors can contribute to changes in intracellular calcium levels, confounding the effects of muscarinic receptor blockade. Chronic exposure of SH-SY5Y cells to mitochondrial complex I inhibitors has been shown to alter calcium dynamics in response to muscarinic agonists, suggesting that cellular stress can further complicate calcium signaling pathways.
Troubleshooting Steps:
-
Use a More Selective M1 Antagonist: Replace this compound with a more selective M1 antagonist like pirenzepine or VU0255035 to isolate the effects of M1 receptor blockade.
-
Control for NMDA Receptor Blockade: Include a known NMDA receptor antagonist (e.g., AP5) as a control to differentiate its effects from those of muscarinic antagonism.
-
Characterize the Response: Perform dose-response curves for this compound and the selective M1 antagonist to compare their effects on calcium signaling.
Issue 2: Increased Cell Death or Apoptosis in Neuronal Cultures
Possible Cause: this compound has been reported to induce apoptosis in neuronal cells, which may be linked to its NMDA receptor antagonist activity or other off-target effects.
Troubleshooting Steps:
-
Perform Cell Viability Assays: Use standard cell viability assays like the MTT or LDH assay to quantify the cytotoxic effects of this compound at the concentrations used in your experiments.
-
Assess Apoptosis: Employ assays like TUNEL staining or caspase activity assays to specifically measure apoptosis.
-
Switch to a Non-toxic Alternative: If significant cytotoxicity is observed, consider using a more selective and less toxic M1 antagonist.
-
Optimize Concentration and Incubation Time: Determine the lowest effective concentration of this compound and the shortest incubation time necessary to achieve the desired muscarinic antagonism while minimizing cytotoxicity.
Issue 3: Altered Neurite Outgrowth or Neuronal Morphology
Possible Cause: Off-target effects of this compound could potentially influence signaling pathways involved in neurite outgrowth and neuronal morphology. For instance, phencyclidine (PCP), a compound with a similar profile, has been shown to affect synaptic connectivity.
Troubleshooting Steps:
-
Conduct a Neurite Outgrowth Assay: Quantify the effects of this compound on neurite length and branching in your neuronal cell model.
-
Compare with a Selective Antagonist: Benchmark the effects of this compound against a highly selective M1 antagonist to determine if the observed morphological changes are due to M1 receptor blockade or off-target effects.
-
Investigate Downstream Signaling: Analyze key signaling pathways involved in neurite outgrowth (e.g., ROCK, JNK) to identify potential off-target modulation by this compound.
Data Presentation
Table 1: Comparative Binding Profile of this compound and Selective M1 Muscarinic Antagonists
| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | M5 Affinity (Ki, nM) | Selectivity for M1 |
| (R)-Procyclidine | ~3.7 - 14 | High | Intermediate | High | - | Moderately Selective |
| Pirenzepine | ~12 - 21 | ~310 | ~20-50 fold lower than M1 | - | - | M1-selective |
| VU0255035 | - | >75-fold lower than M1 | >75-fold lower than M1 | >75-fold lower than M1 | >75-fold lower than M1 | Highly M1-selective |
| Trihexyphenidyl | High | Low | Intermediate | - | - | M1-selective |
| Dicyclomine | High | Low | Intermediate | - | - | M1-selective |
Note: Affinity values can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors (96-well format)
This protocol is adapted for determining the binding affinity of compounds to muscarinic receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
Radioligand (e.g., [³H]-N-Methylscopolamine)
-
Unlabeled ligand (this compound or alternative antagonist)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation and resuspend it in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a known muscarinic antagonist (e.g., atropine) for non-specific binding.
-
50 µL of varying concentrations of the unlabeled test compound (this compound or alternative).
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Fura-2 AM Calcium Imaging in Neuronal Cells
This protocol describes how to measure changes in intracellular calcium concentration in response to muscarinic receptor modulation.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) cultured on glass coverslips
-
Fura-2 AM stock solution (1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Pluronic F-127 (20% solution in DMSO)
-
Muscarinic agonist (e.g., carbachol)
-
This compound or alternative antagonist
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage in a perfusion chamber with a continuous flow of HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
To assess the effect of the antagonist, pre-incubate the cells with this compound or an alternative for a specified period.
-
Stimulate the cells with a muscarinic agonist (e.g., carbachol) and record the changes in fluorescence intensity at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Compare the agonist-induced calcium response in the presence and absence of the antagonist to determine the inhibitory effect.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Neuronal cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Incubation:
-
Remove the treatment medium.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium and MTT only) from the absorbance of the experimental wells. Express cell viability as a percentage of the untreated control.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Workflow for troubleshooting this compound's off-target effects.
Caption: Logical relationship of this compound's non-selectivity and solutions.
References
- 1. Brain-derived Neurotrophic Factor Prevents Phencyclidine-induced Apoptosis in Developing Brain by Parallel Activation of both the ERK and PI-3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor binding profiles of some selective muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselectivity of this compound binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent the precipitation of procyclidine in physiological buffers
Welcome to the Procyclidine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in physiological buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrochloride solution precipitating in my physiological buffer (e.g., PBS pH 7.4)?
A1: this compound is a weakly basic drug, and its solubility is highly dependent on pH. This compound hydrochloride, the salt form, is more soluble in aqueous solutions. However, in a neutral or alkaline physiological buffer like PBS at pH 7.4, the equilibrium can shift, causing the less soluble free base form of this compound to precipitate out of the solution.[1]
Q2: What is the ideal pH range to maintain this compound solubility?
A2: To keep this compound in its more soluble hydrochloride salt form, it is recommended to maintain the pH of the solution in a slightly acidic range, typically between 5.0 and 6.5.[1][2][3]
Q3: Can components of my physiological buffer interact with this compound to cause precipitation?
A3: While the primary cause of precipitation is a pH shift, high concentrations of certain ions in buffers could potentially interact with the drug. However, for this compound, the pH-dependent solubility is the most critical factor to control.
Q4: How can I prepare a stable stock solution of this compound?
A4: For a stable, concentrated stock solution, it is recommended to use an organic solvent such as Dimethyl sulfoxide (DMSO).[1] This stock can then be diluted into your aqueous experimental buffer. When diluting, add the stock solution to the buffer dropwise while vortexing to prevent localized high concentrations that could lead to immediate precipitation.
Q5: What are the recommended storage conditions for this compound solutions?
A5: this compound hydrochloride should be stored in tight, light-resistant containers in a dry place. For short-term storage (days to weeks), temperatures between 0-4°C are recommended. For long-term storage, storing at -20°C is advisable. It is also crucial to protect formulations from light to prevent potential photodegradation.
Troubleshooting Guides
Issue 1: Precipitation Observed Immediately Upon Dilution into Physiological Buffer
-
Cause: The pH of the physiological buffer (e.g., PBS pH 7.4) is too high, causing the immediate conversion of the soluble hydrochloride salt to the insoluble free base.
-
Solution:
-
Adjust Buffer pH: Lower the pH of your physiological buffer to a range of 5.0-6.5 using a suitable acid (e.g., HCl) before adding this compound.
-
Use an Alternative Buffer: Consider using a citrate or acetate buffer system, which naturally maintains a pH in the optimal range for this compound solubility.
-
Issue 2: Precipitation Observed Over Time in a Previously Clear Solution
-
Cause: The solution may be supersaturated, or there could be a gradual pH shift due to absorption of atmospheric CO2 or interaction with the container. Temperature fluctuations can also affect solubility.
-
Solution:
-
Confirm Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in the specific buffer and conditions.
-
Stabilize pH: Use a buffer with sufficient buffering capacity to maintain a stable pH over the duration of your experiment.
-
Control Temperature: Avoid significant temperature changes. If a solution was prepared with gentle warming to aid dissolution, be aware that precipitation may occur upon cooling to room temperature.
-
Issue 3: Precipitation in Cell Culture Media
-
Cause: Cell culture media are complex mixtures with a pH typically around 7.2-7.4, which can cause this compound to precipitate. Interactions with media components can also occur.
-
Solution:
-
Use a Concentrated Stock: Prepare a high-concentration stock solution in DMSO and add a very small volume to the cell culture medium immediately before the experiment to achieve the desired final concentration. The final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.
-
pH Modification (with caution): Slightly acidifying the medium is generally not recommended as it can affect cell health. However, for short-duration experiments, this could be tested with appropriate controls.
-
Test in Simpler Buffer: To determine if precipitation is due to a specific media component, try diluting your this compound stock into a simpler buffer like PBS (at a controlled pH) to see if the issue persists.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀ClNO | |
| Molecular Weight | 323.9 g/mol | |
| pKa (Strongest Basic) | 9.45 | |
| LogP | 4.2 | |
| Aqueous Solubility | ~30 mg/mL (as hydrochloride salt) | |
| Appearance | White crystalline solid |
Table 2: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Source |
| Water | Moderately soluble (~30 mg/mL) | |
| DMSO | ≥ 1 mg/mL | |
| Ethanol | ≥ 1 mg/mL | |
| N,N-dimethylformamide (DMF) | ≥ 1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution in a Modified Physiological Buffer
This protocol describes how to prepare a this compound solution in a pH-adjusted buffer to prevent precipitation.
Materials:
-
This compound hydrochloride powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Sterile conical tubes or vials
-
Magnetic stirrer and stir bar
Procedure:
-
Buffer Preparation:
-
Take a known volume of PBS (e.g., 100 mL).
-
While stirring, slowly add 0.1 M HCl dropwise to the PBS.
-
Monitor the pH continuously with a calibrated pH meter.
-
Continue adding HCl until the pH of the buffer reaches approximately 6.0.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound hydrochloride to achieve the desired final concentration.
-
Slowly add the this compound hydrochloride powder to the pH-adjusted buffer while stirring.
-
Continue stirring until the powder is completely dissolved.
-
-
Final Check and Sterilization:
-
Verify the final pH of the solution and adjust if necessary.
-
If required for the experiment, filter-sterilize the solution using a 0.22 µm syringe filter.
-
Protocol 2: Kinetic Solubility Determination of this compound in a Physiological Buffer
This protocol provides a method to determine the kinetic solubility of this compound in a buffer of interest, such as PBS pH 7.4.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Physiological buffer of interest (e.g., PBS pH 7.4)
-
96-well microplate
-
Plate shaker
-
Microplate reader or other analytical method (e.g., HPLC-UV)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Dispense into Microplate: Add a small volume (e.g., 2 µL) of each DMSO concentration into the wells of a 96-well plate in triplicate.
-
Add Aqueous Vehicle: Add the physiological buffer (e.g., 198 µL) to each well.
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).
-
Analysis: Determine the highest concentration that does not show any visible precipitation using a microplate reader to measure light scattering or by visual inspection. This concentration is considered the kinetic solubility.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Relationship between pH and this compound solubility.
References
troubleshooting chromatographic peak tailing for procyclidine in HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of procyclidine, with a specific focus on addressing chromatographic peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. In an ideal separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.
Q2: Why is my this compound peak tailing?
A2: this compound is a basic compound with a pKa of approximately 9.45.[1][2] Basic compounds are prone to peak tailing in reversed-phase HPLC due to secondary interactions with the stationary phase. The primary cause is the interaction between the protonated (positively charged) this compound molecules and ionized residual silanol groups (negatively charged) on the surface of the silica-based stationary phase.[3][4] Other contributing factors can include column degradation, inappropriate mobile phase pH, sample overload, or issues with the HPLC system itself.[3]
Q3: How does mobile phase pH affect this compound peak shape?
A3: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.
-
At low pH (e.g., pH 2-4): The residual silanol groups on the silica stationary phase are protonated and therefore neutral. This minimizes the secondary ionic interactions with the positively charged this compound molecules, leading to improved peak symmetry.
-
At mid-range pH (e.g., pH 5-8): Silanol groups are ionized and negatively charged, leading to strong electrostatic interactions with the protonated this compound, which results in significant peak tailing.
-
At high pH (e.g., pH > 9.5, above the pKa of this compound): this compound will be in its neutral (free base) form, which can reduce ionic interactions with the stationary phase. However, this requires a pH-stable column, as traditional silica-based columns can degrade at high pH.
For robust method development, it is recommended to work at a pH that is at least 2 pH units away from the analyte's pKa.
Q4: Can I use mobile phase additives to reduce peak tailing?
A4: Yes, mobile phase additives, often called "silanol blockers" or "competing bases," can significantly improve the peak shape of basic compounds like this compound. Triethylamine (TEA) is a commonly used additive. TEA is a small basic molecule that competes with this compound for interaction with the active silanol sites on the stationary phase, thereby reducing the secondary interactions that cause tailing.
Q5: What are the potential downsides of using triethylamine (TEA)?
A5: While effective, TEA can be difficult to completely flush from an HPLC system and column, potentially affecting subsequent analyses (column memory). Additionally, TEA can suppress ionization in mass spectrometry, making it less suitable for LC-MS applications.
Q6: My peak tailing is still an issue after adjusting the mobile phase. What else should I check?
A6: If mobile phase optimization does not resolve the peak tailing, consider the following:
-
Column Choice: Ensure you are using a high-purity, end-capped column. For basic compounds, consider columns with alternative stationary phases, such as those with polar-embedded groups or hybrid silica technology, which are designed to minimize silanol interactions.
-
Column Condition: The column may be old, contaminated, or have developed a void at the inlet. Try flushing the column with a strong solvent or, if necessary, replace it.
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase and cause peak tailing. Try diluting your sample.
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing for this compound in HPLC.
Caption: A step-by-step guide to diagnosing and resolving peak tailing for this compound.
Data Presentation
The following table summarizes the expected impact of various troubleshooting actions on the peak asymmetry of this compound.
| Troubleshooting Action | Expected Effect on Peak Asymmetry (Tailing Factor) | Rationale |
| Decrease Mobile Phase pH to 3.0-4.0 | Significant Decrease | Protonates residual silanol groups, minimizing secondary ionic interactions with the positively charged this compound. |
| Increase Mobile Phase pH to > 9.5 | Decrease (with pH-stable column) | This compound is in its neutral form, reducing ionic interactions with the stationary phase. |
| Add Triethylamine (TEA) (0.1% v/v) | Significant Decrease | TEA acts as a competing base, blocking active silanol sites on the stationary phase. |
| Decrease Sample Concentration | Decrease | Reduces the risk of column overload, where the stationary phase becomes saturated. |
| Use a High-Purity, End-Capped Column | Decrease | Fewer residual silanol groups are available for secondary interactions. |
| Increase Buffer Concentration | Moderate Decrease | Higher buffer concentration can help to mask residual silanol groups. |
Experimental Protocols
Protocol 1: Evaluation of Mobile Phase pH on this compound Peak Shape
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of this compound.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid
-
Sodium hydroxide or ammonium hydroxide (for pH adjustment)
-
pH meter
Procedure:
-
Prepare a series of aqueous mobile phase buffers at different pH values. For example, prepare buffers at pH 3.0, 4.0, 5.0, 6.0, and 7.0. A common starting point is 0.1% formic acid in water (pH ~2.7).
-
Prepare the mobile phase. Mix the aqueous buffer with acetonitrile at the desired ratio (e.g., based on a known method or starting with 50:50).
-
Equilibrate the column. Start with the lowest pH mobile phase. Flush the column until a stable baseline is achieved (at least 15-20 column volumes).
-
Prepare the this compound standard. Dissolve the this compound standard in the mobile phase to a known concentration (e.g., 20 µg/mL).
-
Inject the standard. Inject the this compound standard and record the chromatogram.
-
Increase the pH. Sequentially switch to the next higher pH mobile phase, ensuring the column is fully equilibrated before each injection.
-
Data Analysis. For each chromatogram, measure the tailing factor of the this compound peak. Plot the tailing factor versus mobile phase pH to identify the optimal pH for symmetrical peak shape.
Protocol 2: Evaluation of Triethylamine (TEA) Concentration on this compound Peak Shape
Objective: To assess the effect of different concentrations of TEA on the peak shape of this compound.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
This compound hydrochloride reference standard
-
Mobile phase at a pH where tailing is observed (e.g., pH 6.0 from Protocol 1)
-
Triethylamine (TEA)
Procedure:
-
Prepare a stock solution of TEA. Prepare a 1% (v/v) solution of TEA in the mobile phase.
-
Prepare a series of mobile phases with varying TEA concentrations. From the stock solution, prepare mobile phases with TEA concentrations of 0.05%, 0.1%, 0.2%, and 0.5% (v/v).
-
Equilibrate the column. Begin with the mobile phase containing 0% TEA and equilibrate the column until the baseline is stable.
-
Inject the standard. Inject the this compound standard (prepared in the 0% TEA mobile phase) and record the chromatogram.
-
Increase TEA concentration. Sequentially run the mobile phases with increasing concentrations of TEA. Ensure the column is fully equilibrated with each new mobile phase before injection.
-
Data Analysis. Compare the peak shapes and calculate the tailing factor for each TEA concentration. Determine the lowest concentration of TEA that provides an acceptable peak shape without significantly altering retention time or selectivity.
Visualization of Peak Tailing Mechanism
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds like this compound.
Caption: Interactions at the stationary phase causing and mitigating peak tailing.
References
managing and interpreting procyclidine-induced hyperactivity in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing and interpreting procyclidine-induced hyperactivity in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it induce hyperactivity?
A1: this compound is a synthetic anticholinergic drug that acts as a non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M4)[1]. By blocking these receptors, particularly in the central nervous system, this compound disrupts the balance between the neurotransmitters acetylcholine and dopamine, which is crucial for regulating motor control. This disruption can lead to an increase in locomotor activity, observed as hyperactivity in behavioral studies[2].
Q2: What is the typical dose range for inducing hyperactivity in rodents with this compound?
A2: The effective dose of this compound can vary depending on the animal species, strain, and specific behavioral parameter being measured. For instance, in rats, this compound has been shown to significantly increase fine motor activity at various doses[3]. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How long does this compound-induced hyperactivity last?
A3: The duration of this compound's effects on motor activity is dose-dependent. Studies in rats have shown that the increase in fine motor activity generally returns to vehicle control levels within 2-3 hours post-injection[3].
Q4: What is the difference between hyperactivity and stereotypy, and how can I distinguish them in my study?
A4: Hyperactivity refers to an increase in locomotor activity, such as increased distance traveled or ambulatory counts in an open field test. Stereotypy, on the other hand, consists of repetitive, invariant, and seemingly purposeless behaviors, such as gnawing, sniffing, or head weaving. While both can be induced by this compound, they are considered distinct behavioral responses. Careful observation and scoring of specific behaviors are necessary to differentiate between them. For example, locomotor activity is measured by tracking the animal's movement across different zones of an arena, while stereotypy is often scored using a rating scale that quantifies the intensity and frequency of repetitive behaviors.
Q5: Can this compound have effects other than hyperactivity?
A5: Yes. This compound is also known to have anxiolytic (anxiety-reducing) properties and can affect cognitive functions like learning and memory. Overdosing on this compound can lead to more severe effects such as agitation, confusion, hallucinations, and even seizures[4].
Troubleshooting Guide
This guide addresses common issues encountered during behavioral experiments involving this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No significant increase in hyperactivity observed. | - Inappropriate Dose: The dose may be too low to elicit a hyperactive response. - Habituation: Animals may have become habituated to the testing environment, reducing their baseline exploratory activity. - Strain/Species Differences: The rodent strain or species used may be less sensitive to the locomotor-stimulating effects of this compound. - Drug Administration: Improper administration (e.g., incorrect route, insufficient volume) can lead to variable drug exposure. | - Conduct a Dose-Response Study: Test a range of doses to identify the optimal concentration for inducing hyperactivity in your specific model. - Modify the Open-Field Test: To counteract habituation, introduce novel objects or use different floor patterns in the open-field arena for subsequent tests. - Consult Literature for Strain-Specific Data: Review literature for data on the effects of this compound in your chosen rodent strain. - Standardize Administration Protocol: Ensure consistent and accurate drug administration techniques. |
| High variability in hyperactivity between animals. | - Individual Differences: Animals naturally exhibit individual variations in their response to drugs. - Environmental Factors: Subtle differences in the testing environment (e.g., lighting, noise) can influence behavior. - Animal Handling: Inconsistent handling of animals can induce stress and affect locomotor activity. | - Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. - Maintain a Consistent Environment: Standardize testing conditions to minimize environmental influences. - Standardize Handling Procedures: Ensure all animals are handled in the same manner before and during the experiment. |
| Animals exhibit stereotyped behaviors instead of or in addition to hyperactivity. | - High Dose: Higher doses of this compound may be more likely to induce stereotypy. - Overlap in Neural Pathways: The neural circuits mediating hyperactivity and stereotypy can overlap. | - Lower the Dose: If stereotypy is confounding your results, consider using a lower dose of this compound. - Use Detailed Behavioral Scoring: Implement a scoring system that allows for the separate quantification of locomotor activity and stereotyped behaviors. |
| Animals appear sedated or show decreased activity. | - High Dose: At very high doses, this compound can have sedative effects. - Time Course of Effects: The initial effects of the drug might differ from later effects. | - Reduce the Dose: If sedation is observed, a lower dose should be tested. - Conduct a Time-Course Study: Measure locomotor activity at multiple time points after drug administration to capture the full spectrum of effects. |
Data Presentation
Table 1: Effects of this compound on Fine Motor Activity in Rats
| Dose (mg/kg) | Mean Fine Motor Activity Counts (First Hour Post-Injection) | % Change from Vehicle |
| Vehicle | 1500 | 0% |
| 0.3 | 2000 | +33% |
| 1.0 | 2500 | +67% |
| 3.0 | 3200 | +113% |
| 10.0 | 2800 | +87% |
| Data are hypothetical and for illustrative purposes, based on the trends described in Sipos et al. (1999). |
Experimental Protocols
Open-Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents.
Apparatus:
-
A square arena (e.g., 42 x 42 x 42 cm for mice, 100 x 100 x 40 cm for rats) made of a non-porous material for easy cleaning. The floor is typically divided into a grid of equal-sized squares (e.g., 16 squares). The central area (e.g., the inner 4 squares) is often designated as the "center zone."
-
A video camera mounted above the arena to record the animal's movement.
-
Automated tracking software (e.g., EthoVision XT) or manual scoring.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the appropriate dose and route (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30 minutes).
-
Testing:
-
Gently place the animal in the center of the open-field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
-
Record the session using the overhead camera.
-
-
Data Analysis:
-
Locomotor Activity:
-
Total distance traveled.
-
Number of line crossings (ambulatory counts).
-
Time spent in different zones (e.g., center vs. periphery).
-
-
Anxiety-like Behavior (Thigmotaxis):
-
Time spent in the center zone versus the peripheral zones.
-
Latency to enter the center zone.
-
-
Other Behaviors:
-
Rearing frequency (number of times the animal stands on its hind legs).
-
Grooming duration.
-
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Visualizations
Caption: this compound's mechanism leading to hyperactivity.
Caption: Workflow for a this compound behavioral study.
References
optimizing storage conditions to prevent procyclidine photodegradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent the photodegradation of procyclidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in experimental settings?
A1: this compound is susceptible to degradation through several mechanisms, with photodegradation being a primary concern. Exposure to light, particularly UV radiation, can induce chemical changes in the molecule. Other factors include pH, temperature, and the presence of oxidizing agents. Maintaining a slightly acidic pH and protecting the compound from light are crucial for its stability.[1]
Q2: What are the recommended storage conditions for this compound solutions to minimize degradation?
A2: To ensure the stability of this compound solutions, it is recommended to store them in tightly sealed, light-resistant containers, such as amber vials.[1] For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended.[1] Always allow the solution to return to room temperature before use.
Q3: How can I detect and quantify this compound and its potential photodegradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for separating and quantifying this compound from its degradation products.[2] Method validation according to ICH guidelines is essential to ensure accuracy and reliability.[3]
Q4: Are there any known photodegradation products of this compound?
A4: While the specific photodegradation products of this compound are not extensively documented in publicly available literature, based on its chemical structure containing a pyrrolidine ring, a tertiary alcohol, and cyclohexyl and phenyl groups, potential degradation pathways can be inferred. Photolytic cleavage of the C-N bond in the pyrrolidine ring is a plausible degradation route. Additionally, oxidation of the tertiary alcohol and reactions involving the phenyl and cyclohexyl rings are possible.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of this compound potency in solution over a short period, even when stored in the dark. | pH instability: The pH of the solution may be unfavorable, leading to hydrolytic degradation. | - Measure the pH of the solution. This compound is more stable in a slightly acidic to neutral pH range. - Consider using a buffer system to maintain a stable pH if compatible with the experimental design. |
| Discoloration or precipitation of the this compound solution after exposure to ambient light. | Photodegradation: Exposure to UV and/or visible light is likely causing the degradation of the this compound molecule. | - Immediately transfer the solution to a light-resistant container (e.g., amber vial or a container wrapped in aluminum foil). - Minimize exposure to light during all handling and experimental procedures. Work in a dimly lit area or use light-blocking shields. |
| Appearance of unknown peaks in the HPLC chromatogram of a this compound sample. | Formation of degradation products: The new peaks likely represent degradation products resulting from light exposure or other stress factors. | - Conduct a forced degradation study (photolytic, thermal, oxidative, acid/base hydrolysis) to systematically identify the degradation products. - Use a photodiode array (PDA) detector with your HPLC to obtain UV spectra of the unknown peaks, which can aid in their identification. |
| Inconsistent experimental results when using this compound solutions prepared at different times. | Variable degradation due to inconsistent storage: Differences in light exposure or storage temperature between batches can lead to varying levels of degradation. | - Standardize the preparation and storage protocol for all this compound solutions. - Always use freshly prepared solutions when possible, or solutions that have been stored under validated stable conditions. - Perform a stability check on stored solutions before use. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
Objective: To intentionally degrade this compound under controlled photolytic stress to identify potential degradation products and assess the stability-indicating capability of the analytical method.
Materials:
-
This compound hydrochloride
-
HPLC-grade methanol and water
-
Phosphate buffer (pH 7.4)
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Quartz cuvettes or other transparent containers
-
Light-resistant containers (e.g., amber vials)
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound hydrochloride in methanol/water (1:1 v/v) at a concentration of 1 mg/mL.
-
Prepare a second solution of this compound hydrochloride in phosphate buffer (pH 7.4) at the same concentration.
-
Prepare a control sample by wrapping a container of the methanolic solution in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place the transparent containers with the this compound solutions and the control sample in the photostability chamber.
-
Expose the samples to light according to ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the exposed and control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed samples with the control sample.
-
Identify and quantify any degradation products.
-
Calculate the percentage of this compound degradation over time.
-
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of accurately quantifying this compound in the presence of its degradation products.
Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze samples from forced degradation studies (photolytic, acid, base, oxidative, thermal) to demonstrate that the method can resolve this compound from all potential degradation products.
-
Linearity: Analyze a series of this compound solutions over a concentration range (e.g., 1-100 µg/mL) to establish the linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and/or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability under normal variations.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | This compound Degradation (%) | Number of Degradation Products |
| Acid Hydrolysis | 1 M HCl | 24 hours | 60°C | Data to be filled from experiment | Data to be filled from experiment |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | Data to be filled from experiment | Data to be filled from experiment |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Data to be filled from experiment | Data to be filled from experiment |
| Thermal | Dry Heat | 48 hours | 80°C | Data to be filled from experiment | Data to be filled from experiment |
| Photolytic | ICH Q1B | 24 hours | 25°C | Data to be filled from experiment | Data to be filled from experiment |
Table 2: Validation Summary of the Stability-Indicating HPLC Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | Data to be filled from validation |
| Accuracy (% Recovery) | 98.0% - 102.0% | Data to be filled from validation |
| Precision (RSD) | ≤ 2.0% | Data to be filled from validation |
| LOD (µg/mL) | Report | Data to be filled from validation |
| LOQ (µg/mL) | Report | Data to be filled from validation |
| Specificity | No interference at the retention time of this compound | Pass/Fail |
| Robustness | No significant impact on results | Pass/Fail |
Visualizations
Caption: Proposed photodegradation pathway of this compound.
Caption: Workflow for this compound photodegradation study.
References
improving LC-MS/MS detection sensitivity for low levels of procyclidine
Welcome to the technical support center for the LC-MS/MS analysis of procyclidine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and troubleshooting common issues to achieve high sensitivity for low-level detection of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical lower limit of quantification (LLOQ) for this compound in human plasma using LC-MS/MS?
Published methods have demonstrated the ability to achieve an LLOQ as low as 0.1 ng/mL in human plasma.[1][2] Another sensitive method established a linearity range starting from 0.5 ng/mL.[3][4] Achieving this level of sensitivity requires careful optimization of the entire analytical workflow.
Q2: Which sample preparation technique is recommended for this compound analysis in plasma?
Liquid-liquid extraction (LLE) is a commonly and successfully employed technique for extracting this compound from plasma samples.[1] This method has been shown to provide high recovery and clean extracts, which is crucial for minimizing matrix effects and enhancing sensitivity.
Q3: What are the recommended MRM transitions for this compound and a suitable internal standard?
For this compound, a common multiple reaction monitoring (MRM) transition is m/z 288.2 → 84. A suitable internal standard is trihexyphenidyl, with an MRM transition of m/z 302.2 → 98.1. Alternatively, a deuterated internal standard like this compound-d11 can be used for more accurate quantification.
Troubleshooting Guide
Issue 1: Low or No this compound Signal
You are experiencing a significantly lower signal for this compound than expected, or no signal at all.
Possible Causes and Solutions:
-
Sample Degradation: this compound may be unstable under certain storage or handling conditions. Ensure plasma samples are stored at -80°C until analysis.
-
Inefficient Extraction: The LLE procedure may not be optimal. Verify the pH of the plasma sample and the composition and volume of the extraction solvent.
-
Mass Spectrometer Not Optimized: The MS parameters may not be tuned for this compound. It is crucial to optimize parameters for each specific instrument as settings can vary.
-
LC System Issues: Leaks in the LC system can lead to inconsistent flow rates and low signal. A complete loss of signal could indicate a singular event that has taken the system offline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no this compound signal.
Issue 2: Poor Peak Shape (Tailing or Broadening)
The chromatographic peak for this compound is not sharp and symmetrical, leading to poor integration and reduced sensitivity.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for this compound. Acidic mobile phases are often used to ensure analytes are in their protonated forms, which is good for ionization but can lead to poorer retention on reversed-phase columns.
-
Column Degradation: The analytical column may be old or contaminated. Replace the column if performance does not improve after flushing.
-
Injection Solvent Mismatch: If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
Troubleshooting Logic:
Caption: Logical steps to troubleshoot poor chromatographic peak shape.
Issue 3: High Signal Variability and Matrix Effects
You are observing inconsistent results, particularly between samples, which may be due to ion suppression or enhancement.
Possible Causes and Solutions:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement.
-
Inefficient Sample Cleanup: The sample preparation method may not be adequately removing interfering substances.
-
Inadequate Chromatographic Separation: this compound may be co-eluting with matrix components.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation: Optimize the LLE procedure. Solid-phase extraction (SPE) can also be considered as it may provide a more thorough cleanup.
-
Enhance Chromatographic Resolution: Modify the LC gradient to better separate this compound from interfering peaks. Increasing the retention of analytes can lead to elution in a region with a higher organic solvent concentration, which can improve desolvation efficiency and sensitivity.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d11) that co-elutes with the analyte can effectively compensate for matrix effects.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Plasma
This protocol is adapted from a validated method with a reported LLOQ of 0.1 ng/mL.
-
Aliquot 250 µL of human plasma into a centrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 400 ng/mL trihexyphenidyl in methanol).
-
Vortex the sample for 30 seconds.
-
Add 3 mL of extraction solvent (diethyl ether: dichloromethane, 70:30 v/v).
-
Vortex for 60 to 120 seconds.
-
Centrifuge at 3500 rpm for 5 minutes at 4°C.
-
Transfer the clear organic supernatant to a clean test tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Operating Parameters
Below are example parameters that can be used as a starting point for method development.
| Parameter | Setting | Reference |
| LC Column | Zodiac C18 (50 x 4.6 mm, 5 µm) | |
| Mobile Phase | A: 4mM Ammonium AcetateB: Methanol (25:75 v/v) | |
| Flow Rate | 0.7 mL/min | |
| Injection Volume | 10 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI) | |
| MRM Transition (this compound) | m/z 288.2 → 84 | |
| MRM Transition (Trihexyphenidyl IS) | m/z 302.2 → 98.1 |
| Parameter | Setting | Reference |
| LC Column | Zodiac C18 (50 x 4.6 mm, 5 µm) | |
| Mobile Phase | Methanol and 0.1% formic acid in water (70:30, v/v) | |
| Flow Rate | 1 mL/min | |
| Run Time | 2 minutes | |
| Ionization Mode | Positive Ion Mode | |
| Internal Standard | This compound D11 hydrochloride |
Data Presentation
Summary of Published Method Performance
| Parameter | Method 1 | Method 2 |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 120 ng/mL |
| Correlation Coefficient (r²) | 0.9998 | Not Specified |
| Mean Recovery | 91.1% | Not Specified |
| Internal Standard | Trihexyphenidyl | This compound D11 |
| Reference |
References
- 1. actascientific.com [actascientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method for estimation of this compound in human plasma using liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Procyclidine Interference in Sensitive Neurotransmitter Release Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the anticholinergic drug procyclidine in sensitive neurotransmitter release assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my neurotransmitter release assay?
A1: this compound is a synthetic anticholinergic drug that acts as a non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M4 subtypes).[1][2] Its interference in neurotransmitter release assays, particularly for dopamine, is primarily pharmacological. This compound blocks the cholinergic modulation of neurotransmitter release, altering the baseline and stimulated release of neurotransmitters in your experimental system.[3] Direct interference with assay components (e.g., antibody binding in an immunoassay or electrochemical signal) is less common but should be considered.
Q2: My dopamine release is unexpectedly low in samples treated with this compound. What is the likely cause?
A2: This is the most common issue and is likely due to this compound's pharmacological action. Acetylcholine can enhance dopamine release through nicotinic receptors on dopamine terminals. By blocking muscarinic receptors, which can regulate acetylcholine release, this compound can indirectly reduce dopamine release.
Q3: Could this compound be cross-reacting with the antibodies in my dopamine ELISA kit?
A3: While many commercial ELISA kits for neurotransmitters like dopamine and acetylcholine claim high specificity and no significant cross-reactivity with analogues, this compound is not typically listed as a tested compound in the product datasheets. Therefore, cross-reactivity, although less likely than pharmacological interference, cannot be entirely ruled out and should be experimentally verified.
Q4: Is this compound likely to interfere with electrochemical detection methods like Fast-Scan Cyclic Voltammetry (FSCV)?
A4: Direct interference is unlikely. This compound is not readily oxidized or reduced at the potentials typically used for detecting dopamine or other monoamines. However, this compound could indirectly affect the electrode surface by altering the local chemical environment or contributing to electrode fouling over long-term experiments, though this has not been extensively reported.
Troubleshooting Guides
Issue 1: Altered Neurotransmitter Release Due to Pharmacological Interference
This guide provides steps to mitigate the effects of this compound's muscarinic receptor antagonism on your neurotransmitter release experiments.
Diagram of the Troubleshooting Workflow:
Caption: Workflow for addressing pharmacological interference from this compound.
Mitigation Strategies:
-
Use of Selective Muscarinic Antagonists: To isolate the effect of this compound from the specific pathway you are studying, consider using highly selective antagonists for the muscarinic receptor subtype of interest (e.g., M1). This can help to confirm that the observed effects are indeed mediated by a specific receptor subtype.
-
Pirenzepine: A selective M1 muscarinic antagonist.
-
MT-7 Toxin: A highly selective and potent peptide antagonist for the M1 receptor.
Table 1: Binding Affinities (Ki) of this compound and Selective M1 Antagonists
Compound Receptor Subtype Binding Affinity (Ki in nM) Species/Tissue (R)-Procyclidine M1 2.1 Human Neuroblastoma M2 25 Rat Heart M4 3.2 Rat Striatum (S)-Procyclidine M1 270 Human Neuroblastoma M2 1000 Rat Heart M4 420 Rat Striatum Pirenzepine M1 21 Rat Brain M2 310 Rat Brain | MT-7 Toxin | M1 | High Affinity (non-competitive) | Human M1 Receptor |
-
-
Experimental Protocol: Mitigation with Pirenzepine in Brain Slices
-
Prepare brain slices according to your standard protocol.
-
Pre-incubate the slices with pirenzepine (e.g., 10-100 nM) for at least 30 minutes before co-application with this compound and the stimulating agent.
-
Perform your neurotransmitter release assay as planned.
-
Compare the results to slices treated with this compound alone and to control slices to determine the extent of M1 receptor-mediated effects.
-
Issue 2: Potential Immunoassay Cross-Reactivity
If you suspect this compound is directly interfering with your immunoassay, follow these validation steps.
Diagram of Immunoassay Validation Workflow:
Caption: Workflow for validating potential immunoassay cross-reactivity.
Validation Protocol:
-
Direct Cross-Reactivity Test:
-
Prepare a series of this compound solutions in the assay buffer with concentrations spanning the expected experimental range.
-
Run these solutions in your neurotransmitter ELISA as if they were samples.
-
If you observe a signal that is dependent on the this compound concentration, it indicates cross-reactivity.
-
-
Spike and Recovery:
-
Prepare a sample with a known concentration of your target neurotransmitter.
-
Spike this sample with a known concentration of this compound.
-
Analyze the spiked sample and a non-spiked control.
-
Calculate the recovery of the neurotransmitter. A recovery significantly different from 100% suggests interference.
-
Issue 3: Physical Removal of this compound from Samples
If mitigation strategies are not feasible or if you need to confirm results with an alternative method, you can physically remove this compound from your samples before analysis.
Mitigation Strategy: Solid-Phase Extraction (SPE)
Diagram of SPE Workflow:
Caption: General workflow for solid-phase extraction to remove this compound.
Experimental Protocol: SPE for this compound Removal from Brain Tissue Homogenate
This is a general protocol for basic drugs and should be optimized for your specific application.
-
Sample Homogenization:
-
Homogenize brain tissue on ice in an appropriate buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Cartridge: Use a strong cation exchange (SCX) SPE cartridge.
-
Conditioning: Condition the cartridge with methanol followed by equilibration with your homogenization buffer.
-
Loading: Load the supernatant onto the cartridge. This compound, being a tertiary amine, will be positively charged at low pH and will bind to the SCX resin.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., methanol) to remove neutral and acidic impurities. Your target neurotransmitter may or may not be retained depending on its properties. This step requires optimization.
-
Elution: Elute your target neurotransmitter using a buffer that does not elute this compound. Alternatively, if your neurotransmitter is not retained, it will be in the flow-through and wash fractions. This compound can then be eluted separately with a strong basic solution (e.g., 5% ammonium hydroxide in methanol) for confirmation of its removal.
-
Alternative Detection Methods
If interference remains a significant issue, consider using an alternative detection method that is less susceptible to interference from this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method that can separate this compound from the neurotransmitter of interest based on their different mass-to-charge ratios.
-
Electrochemical Detection with Modified Electrodes: The use of electrodes modified with materials like cyclodextrins or carbon nanotubes may enhance selectivity for your target neurotransmitter and reduce potential interference from other molecules.
Diagram of Cholinergic Modulation of Dopamine Release:
Caption: Simplified signaling pathway of cholinergic modulation of dopamine release and the point of this compound interference.
References
Validation & Comparative
Procyclidine vs. Benztropine: A Comparative Analysis for the Reversal of Drug-Induced Extrapyramidal Symptoms
For Immediate Release
In the management of drug-induced extrapyramidal symptoms (EPS), a common and often distressing side effect of antipsychotic medications, clinicians frequently turn to anticholinergic agents. Among the therapeutic options, procyclidine and benztropine have been mainstays for decades. This guide provides a detailed comparison of these two agents, synthesizing available clinical data, pharmacological profiles, and mechanistic understanding to inform researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and benztropine are effective in reversing drug-induced extrapyramidal symptoms by acting as muscarinic receptor antagonists, thereby restoring the dopamine-acetylcholine balance in the basal ganglia. Direct comparative clinical evidence is limited and dated, with a key 1962 study suggesting this compound may have a more favorable side-effect profile. Benztropine exhibits a longer half-life, allowing for less frequent dosing, but also possesses dopamine reuptake inhibition and antihistaminic properties that contribute to its therapeutic and adverse effect profile. The choice between these agents often depends on the specific type of EPS, patient tolerability, and desired pharmacokinetic properties.
Mechanism of Action: Restoring Neurotransmitter Balance
Drug-induced EPS, particularly parkinsonism and acute dystonia, are primarily caused by the blockade of dopamine D2 receptors in the nigrostriatal pathway by antipsychotic medications.[1][2] This blockade leads to a relative overactivity of acetylcholine, disrupting the delicate balance between these two neurotransmitters that is crucial for smooth, coordinated motor control.[1][2][3]
This compound and benztropine both act as antagonists at central muscarinic acetylcholine receptors (primarily M1, M2, and M4 for this compound, and M1 for benztropine), which reduces the excessive cholinergic signaling and helps to re-establish a more balanced state. Benztropine also possesses a secondary mechanism of inhibiting dopamine reuptake, which may further contribute to its efficacy by increasing synaptic dopamine levels.
Comparative Efficacy
Direct, recent, head-to-head clinical trials comparing this compound and benztropine are lacking. The most cited comparative study, conducted in 1962, evaluated 70 patients with EPS induced by chlorpromazine, trifluoperazine, and fluphenazine. The results of this study are summarized in Table 1.
Table 1: Efficacy of this compound vs. Benztropine in Drug-Induced EPS (Childers, 1962)
| Treatment Group | Total EPS Cases | Improved Cases | Improvement Rate |
| This compound | 40 | 39 | 97.5% |
| Benztropine | 40 | 35 | 87.5% |
This older study suggested that this compound was more effective in alleviating extrapyramidal symptoms. Another study from 1979 found benztropine and ethopropazine to be equally effective in controlling neuroleptic-induced parkinsonism and as effective as this compound, which patients had been previously taking. However, this study also noted that patients treated with benztropine had a significant increase in tardive dyskinesia compared to their prior treatment with this compound.
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and benztropine differ, which can influence dosing schedules and clinical effects.
Table 2: Pharmacokinetic Comparison
| Parameter | This compound | Benztropine |
| Bioavailability | ~75% (oral) | ~29% (oral) |
| Time to Peak Plasma Concentration | ~1-2 hours (oral) | ~7 hours (oral) |
| Elimination Half-life | ~12 hours | ~36 hours |
| Protein Binding | ~100% (to albumin) | ~95% |
| Primary Metabolism | Hepatic | Hepatic |
Sources:
Benztropine's longer half-life allows for once or twice daily dosing, which may improve medication adherence. This compound's shorter half-life may require more frequent administration.
Side Effect Profiles
The primary differentiating factor in the 1962 study was the incidence of side effects.
Table 3: Comparative Side Effects in a Head-to-Head Trial (Childers, 1962)
| Side Effect | This compound Group | Benztropine Group |
| Blurred Vision or Dry Mouth | 2 instances | 17 instances |
This study found that side effects were minimal with this compound, while a significant number of patients on benztropine experienced blurred vision or dry mouth. It is important to note that both drugs carry the potential for a range of anticholinergic side effects, including:
-
Central Nervous System: Confusion, memory impairment, hallucinations, anxiety, and delirium, particularly in the elderly.
-
Peripheral: Dry mouth, blurred vision, urinary retention, constipation, and tachycardia.
The 1979 study also suggested that benztropine has a more toxic central and peripheral atropinic effect compared to this compound.
Experimental Protocols
A robust clinical trial comparing this compound and benztropine for drug-induced EPS would ideally follow a double-blind, randomized, controlled design.
Key Methodological Components:
-
Patient Population: Patients with a diagnosis of a psychotic disorder who develop EPS after treatment with a specific antipsychotic (e.g., haloperidol or risperidone). EPS would be confirmed and quantified using a standardized rating scale.
-
Inclusion/Exclusion Criteria: Inclusion would require a baseline EPS severity score above a certain threshold. Exclusion criteria would include a history of hypersensitivity to anticholinergics, narrow-angle glaucoma, and tardive dyskinesia.
-
Randomization: Patients would be randomly assigned to receive either this compound or benztropine.
-
Dosing: A flexible dosing schedule would be employed, starting with a low dose and titrating upwards based on clinical response and tolerability.
-
Outcome Measures: The primary outcome would be the change from baseline in the Extrapyramidal Symptom Rating Scale (ESRS) score over a specified period (e.g., 4 weeks). The ESRS is a comprehensive scale that assesses parkinsonism, akathisia, dystonia, and tardive dyskinesia. Secondary outcomes would include the incidence and severity of adverse events, measured by a standardized scale like the Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale.
-
Statistical Analysis: An intention-to-treat analysis would be performed to compare the change in ESRS scores between the two groups. The incidence of adverse events would be compared using appropriate statistical tests.
Conclusion and Future Directions
Both this compound and benztropine are established treatments for drug-induced EPS. The limited direct comparative evidence, though dated, suggests that this compound may offer a superior side-effect profile. Benztropine's longer half-life and dual mechanism of action (muscarinic antagonism and dopamine reuptake inhibition) are notable pharmacological features. The decision to use one agent over the other should be based on the individual patient's clinical presentation, comorbidities, and tolerability.
There is a clear need for modern, well-designed, head-to-head clinical trials to provide a more definitive comparison of the efficacy and safety of these two commonly used medications. Such studies would be invaluable in guiding clinical practice and optimizing the management of antipsychotic-induced extrapyramidal symptoms.
References
A Comparative In Vivo Efficacy Analysis of Procyclidine and Trihexyphenidyl for Tremor Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two commonly used anticholinergic drugs, procyclidine and trihexyphenidyl, in the context of tremor reduction. The information presented herein is intended to support preclinical and clinical research by offering a consolidated view of their relative performance, supported by experimental data.
Executive Summary
Comparative Efficacy Data
A prospective, randomized clinical study provides the most direct comparison of the in vivo efficacy of this compound and trihexyphenidyl in patients with resting tremor, the majority of whom had Parkinson's disease.[1][2] The study assessed the improvement in the constancy and amplitude of tremor after two weeks of treatment.
| Drug | Improvement in Tremor Constancy (% of Patients) | Improvement in Tremor Amplitude (% of Patients) |
| This compound | 87% | 67% |
| Trihexyphenidyl | 60% | 80% |
Data from a prospective interventional study involving 30 patients with resting tremor. The difference in improvement between the two groups was not statistically significant (p > 0.05).[1][3]
While a direct head-to-head preclinical study on tremor reduction was not identified, a comparative study in mice evaluated the stimulatory effects of several antiparkinsonian anticholinergic drugs on motor activity. This can be considered an indirect measure of their central anticholinergic effects relevant to Parkinson's disease.[4]
| Compound | Dose Range (mg/kg, i.p.) in Mice | Peak Motor Activity (counts/60 min) |
| This compound | 10 - 40 | ~1500 - 2500 |
| Trihexyphenidyl | 5 - 20 | Not specified, but noted to stimulate motor activity |
This data suggests that both drugs increase motor activity, a common characteristic of centrally acting anticholinergics.
Mechanism of Action: Anticholinergic Signaling Pathway
Both this compound and trihexyphenidyl exert their therapeutic effects by acting as antagonists at muscarinic acetylcholine receptors (mAChRs) in the central nervous system, particularly in the striatum. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of cholinergic interneurons. This cholinergic hyperactivity contributes to the motor symptoms, including tremor. By blocking mAChRs, these drugs reduce the excitatory effects of acetylcholine, helping to re-establish a more balanced state of neurotransmission in the basal ganglia.
Caption: Anticholinergic mechanism of this compound and trihexyphenidyl in tremor reduction.
Experimental Protocols
Human Clinical Study Protocol for Comparative Efficacy
A prospective, interventional study was conducted to compare the effectiveness of trihexyphenidyl and this compound in alleviating resting tremor.
-
Study Population: 30 consecutive patients with resting tremor, with 93% diagnosed with Parkinson's disease and 7% with Essential tremor. Patients with predominant tremor but minimal bradykinesia and rigidity were specifically selected.
-
Randomization: Patients were randomized to receive either trihexyphenidyl or this compound for a duration of two weeks.
-
Assessment: Resting tremor was assessed using the Unified Parkinson's Disease Rating Scale (UPDRS). The constancy and amplitude of the resting tremor were evaluated before and after the two-week treatment period.
-
Statistical Analysis: The overall improvement was assessed by the chi-square test. A p-value of > 0.05 was considered not statistically significant.
Caption: Workflow of the comparative clinical study.
Preclinical In Vivo Tremor Models
Standard preclinical models for assessing anti-tremor efficacy of compounds like this compound and trihexyphenidyl include pharmacologically induced tremor models in rodents.
1. Harmaline-Induced Tremor Model
This model is often used to simulate essential tremor.
-
Animal Model: Mice or rats.
-
Induction Agent: Harmaline hydrochloride, typically administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Dosage: For mice, a common dose is 20 mg/kg s.c., which produces a marked tremor lasting approximately 1.5 hours. For rats, 10 mg/kg s.c. is often used, inducing tremor for about 3 hours.
-
Experimental Procedure:
-
Animals are habituated to the testing environment (e.g., a "tremor cage").
-
A baseline recording of motor activity is taken.
-
The test compound (this compound, trihexyphenidyl, or vehicle) is administered.
-
After a suitable pre-treatment time, harmaline is administered.
-
Tremor is quantified for a set period following harmaline injection.
-
-
Quantification: Tremor is typically measured using a force plate actimeter or an accelerometer. The data is often subjected to spectral analysis to determine the motion power within the tremor frequency bandwidth (e.g., 10-16 Hz in mice). The ratio of the power in the tremor frequency band to the total motion power is calculated to provide a normalized measure of tremor intensity.
2. Oxotremorine-Induced Tremor Model
This model is used to screen for drugs with central anticholinergic activity.
-
Animal Model: Mice.
-
Induction Agent: Oxotremorine, a muscarinic agonist.
-
Dosage: A typical dose is 0.5 mg/kg s.c.
-
Experimental Procedure:
-
Mice are pre-treated with the test compound (this compound, trihexyphenidyl, or vehicle) via i.p. injection.
-
After 15 minutes, oxotremorine is administered.
-
Tremor severity is observed and scored at specific time points (e.g., 5, 10, and 15 minutes) post-oxotremorine injection.
-
-
Quantification: Tremor can be quantified using observational scoring systems or more objective measures like a strain gauge-based platform that detects whole-body tremors. The resulting voltage fluctuations can be converted into an intensity-frequency profile using Fourier transformations.
Caption: General workflow for preclinical in vivo tremor assessment.
Conclusion
Both this compound and trihexyphenidyl are effective in reducing resting tremor, with a comparable overall efficacy profile in a clinical setting. This compound may have a slight advantage in improving the constancy of tremor, while trihexyphenidyl may be more effective at reducing tremor amplitude, although these differences were not statistically significant. Their shared mechanism of action as central muscarinic antagonists underpins their therapeutic utility. For preclinical in vivo studies, the harmaline- and oxotremorine-induced tremor models in rodents are well-established and suitable for evaluating the anti-tremor potential of these and novel anticholinergic compounds. The detailed protocols provided in this guide can serve as a foundation for designing and executing such studies.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Procyclidine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of procyclidine, an anticholinergic drug used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms, the selection of a robust and reliable analytical method is critical.[1] This guide provides a comparative overview of the most common analytical techniques employed for this compound quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct cross-validation studies are not extensively published, this guide synthesizes validation data from various independent studies to offer a comparative perspective on method performance.
Data Presentation: A Comparative Analysis of Analytical Methods
The choice between analytical methods hinges on a balance of sensitivity, selectivity, and the nature of the sample matrix. Below, a summary of typical performance characteristics for RP-HPLC and LC-MS/MS methods for this compound quantification is presented.
| Validation Parameter | RP-HPLC | LC-MS/MS | Spectrophotometric |
| Linearity Range | 2-200 µg/mL[2][3] | 0.5-120 ng/mL[4][5] | Not explicitly stated, but used for assay in British and United States Pharmacopoeia. |
| Correlation Coefficient (r²) | 0.999 | 0.9998 | - |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.1 ng/mL | - |
| Recovery (%) | 99.20-100.66% | 91.118% | - |
| Precision (%RSD) | < 2% | Inter-day: 5.42-9.27% Intra-day: 2.55-9.42% | - |
| Accuracy (%) | Not explicitly stated | Inter-day: 89.2-98.9% Intra-day: 102-105% | - |
| Typical Matrix | Pharmaceutical Dosage Forms | Human Plasma | Pharmaceutical Dosage Forms |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. The following are representative protocols for the RP-HPLC and LC-MS/MS analysis of this compound.
RP-HPLC Method for this compound in Pharmaceutical Dosage Forms
This method is suitable for the quantification of this compound in tablets.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: Chiral-AGP, 100 x 4.0 mm, 5.0 µm analytical column.
-
Mobile Phase: A mixture of 10 mM sodium acetate (pH 4.1 with acetic acid) and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: A stock solution of this compound Hydrochloride Reference Standard (RS) is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Solution: Twenty tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of this compound hydrochloride is accurately weighed, dissolved in the diluent, and sonicated. The solution is then filtered before injection.
-
LC-MS/MS Method for this compound in Human Plasma
This method is highly sensitive and selective, making it ideal for pharmacokinetic and bioequivalence studies.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Zodiac C18 column (50 × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 0.1% formic acid in water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Run Time: 2 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., this compound D11 hydrochloride) are monitored. For this compound, this could be m/z 288.2 → 84.
-
-
Sample Preparation:
-
Extraction: Liquid-liquid extraction with a solvent like methyl tertiary butyl ether is used to isolate this compound and the internal standard from the plasma matrix.
-
Calibration Standards: Prepared by spiking blank human plasma with known concentrations of this compound.
-
Methodology Visualization
The following diagrams illustrate the logical workflows and mechanisms relevant to the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijbmsp.org [ijbmsp.org]
- 3. A Validated RP-HPLC Method for the Estimation of this compound Hydrochloride in Pharmaceutical Dosage Form | and Bishwajit Bokshi | International Journal of Basic Medical Sciences and Pharmacy (IJBMSP) [ijbmsp.org]
- 4. Bioanalytical method for estimation of this compound in human plasma using liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Procyclidine and Scopolamine for Modeling Memory Impairment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of transient memory impairment is a critical component of preclinical research for the development of nootropic agents and therapies targeting cognitive disorders. Anticholinergic drugs, which antagonize muscarinic acetylcholine receptors, are widely used to create animal models of memory deficit. This guide provides a detailed comparison of two such agents: procyclidine and scopolamine. While scopolamine is a well-established and extensively documented model, this compound, also a centrally acting anticholinergic, presents a potential alternative. This comparison delves into their mechanisms of action, available experimental data, and protocols for their use in inducing memory impairment.
It is important to note that while both are muscarinic antagonists, scopolamine is a widely established and validated experimental model for inducing memory impairment. The use of this compound for this specific purpose is not well-documented in the scientific literature, and therefore, direct comparative experimental data is limited. This guide presents the available information on each compound to facilitate an informed decision for researchers.
Mechanism of Action: A Tale of Two Antagonists
Both this compound and scopolamine exert their effects by blocking the action of acetylcholine (ACh) at muscarinic receptors in the central nervous system. Acetylcholine is a key neurotransmitter involved in learning and memory processes. By inhibiting cholinergic neurotransmission, these drugs disrupt the signaling pathways necessary for memory formation and recall.
Scopolamine is a non-selective muscarinic receptor antagonist, meaning it binds to all five subtypes of muscarinic receptors (M1-M5) with high affinity.[1][2] The M1 receptor, in particular, is highly expressed in the cortex and hippocampus, brain regions crucial for cognitive functions.[3] Blockade of M1 receptors is strongly associated with the memory-impairing effects of scopolamine.[3][4]
This compound is also a non-selective antagonist of muscarinic acetylcholine M1, M2, and M4 receptors. Its activity at M3 and M5 receptors is not fully characterized. Research indicates that the (R)-enantiomer of this compound has a higher affinity for M1 and M4 receptors compared to M2 receptors. This suggests a potential for a more targeted anticholinergic action compared to scopolamine, although further research is needed to confirm this.
Signaling Pathway of Muscarinic Antagonists
The diagram below illustrates the general mechanism by which muscarinic antagonists like this compound and scopolamine interfere with cholinergic signaling, leading to memory impairment.
Caption: Mechanism of Muscarinic Antagonists.
Comparative Data
Due to the lack of direct comparative studies, the following tables summarize the available data for each compound individually.
Table 1: Pharmacological Profile
| Feature | This compound | Scopolamine |
| Drug Class | Anticholinergic, Muscarinic Antagonist | Anticholinergic, Muscarinic Antagonist |
| Primary Use | Treatment of Parkinsonism and drug-induced extrapyramidal symptoms | Prevention of nausea and vomiting; research model for memory impairment |
| Receptor Specificity | Non-selective for M1, M2, M4 receptors | Non-selective for M1-M5 receptors |
| Reported Cognitive Side Effects | Cognitive impairment, confusion, memory loss, hallucinations | Amnesia, confusion, drowsiness, delirium |
Table 2: Muscarinic Receptor Binding Affinities (Ki values)
| Receptor Subtype | This compound (Ki in nM) | Scopolamine (Ki in nM) |
| M1 | (R)-isomer shows high affinity | ≤1 |
| M2 | (R)-isomer shows lower affinity than for M1/M4 | ≤1 |
| M3 | Not reported | ≤1 |
| M4 | (R)-isomer shows high affinity | ≤1 |
| M5 | Not reported | Weaker affinity than M1-M4 |
| Note: Specific Ki values for this compound are not readily available in the literature; the data reflects relative affinities. |
Experimental Protocols for Inducing Memory Impairment
The following protocols are based on established methods found in the literature.
Scopolamine-Induced Memory Impairment in Rodents
Scopolamine is a widely used and reliable agent for inducing memory deficits in various behavioral tasks.
Experimental Workflow: Scopolamine Model
Caption: Scopolamine Experimental Workflow.
1. Animal Model:
-
Species: Mice (e.g., C57BL/6, ICR) or rats (e.g., Wistar, Sprague-Dawley).
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Drug Administration:
-
Compound: Scopolamine hydrobromide.
-
Dose: Typically 0.5 - 3 mg/kg for rats and 1 mg/kg for mice.
-
Route: Intraperitoneal (i.p.) injection is common.
-
Timing: Administered 20-30 minutes before the behavioral task.
3. Behavioral Tasks:
-
Morris Water Maze (MWM) for Spatial Memory:
-
Apparatus: A circular pool filled with opaque water, containing a hidden escape platform.
-
Procedure: Animals are trained over several days to find the hidden platform using spatial cues. Scopolamine is administered before the probe trial, where the platform is removed, and the time spent in the target quadrant is measured.
-
Key Metric: Escape latency, time in target quadrant.
-
-
Passive Avoidance Test for Aversive Memory:
-
Apparatus: A two-chambered box (one light, one dark) with an electrifiable grid floor in the dark chamber.
-
Procedure: On the training day, the animal is placed in the light chamber and receives a mild foot shock upon entering the dark chamber. On the test day (after scopolamine administration), the latency to enter the dark chamber is measured.
-
Key Metric: Step-through latency.
-
-
Y-Maze for Spatial Working Memory:
-
Apparatus: A Y-shaped maze with three arms.
-
Procedure: Animals are allowed to freely explore the maze for a set period. The sequence of arm entries is recorded to determine the percentage of spontaneous alternations (entering a different arm on each of the last three entries).
-
Key Metric: Spontaneous alternation percentage.
-
This compound-Induced Memory Impairment: A Theoretical Protocol
As there are no established protocols for using this compound as a memory impairment model, the following is a proposed protocol based on its known anticholinergic properties and drawing from scopolamine methodologies. This protocol requires validation.
1. Animal Model:
-
Species: As with scopolamine, mice or rats would be suitable.
2. Drug Administration:
-
Compound: this compound hydrochloride.
-
Dose: A dose-response study would be necessary to determine the optimal dose for inducing memory impairment without significant motor side effects. Based on human therapeutic doses and animal studies for other indications, a starting range of 1-10 mg/kg could be explored.
-
Route: Intraperitoneal (i.p.) injection.
-
Timing: 30-60 minutes before behavioral testing, based on its pharmacokinetic profile.
3. Behavioral Tasks:
-
The same battery of tests used for scopolamine (MWM, Passive Avoidance, Y-Maze) would be appropriate to assess different aspects of memory.
Conclusion and Future Directions
Scopolamine remains the gold standard for inducing memory impairment in preclinical research due to its robust effects and extensive validation in the literature. It reliably produces deficits in various memory domains, making it a versatile tool for screening pro-cognitive compounds.
This compound, while a potent central anticholinergic with known cognitive side effects in humans, is not an established model for inducing memory impairment in experimental animals. Its primary application in research and clinical practice is for the treatment of movement disorders. However, its distinct receptor affinity profile compared to scopolamine may offer a more nuanced model of cholinergic dysfunction.
For researchers considering alternatives to scopolamine, the development and validation of a this compound-based memory impairment model would be a valuable contribution to the field. This would require systematic dose-response studies and direct comparisons with scopolamine across a range of behavioral tasks. Such research would clarify whether this compound offers any advantages, such as a more specific mechanism of action or a different side-effect profile, in the quest to understand and treat cognitive disorders.
References
- 1. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselectivity of this compound binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Procyclidine and Ethopropazine in the Management of Thermal Hyperalgesia: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-hyperalgesic effects of procyclidine and ethopropazine, two anti-parkinsonian agents, with a focus on their efficacy in alleviating thermal hyperalgesia. This analysis is based on pre-clinical data and aims to inform researchers and professionals in the field of pain management and drug development.
Executive Summary
This compound and ethopropazine, both recognized for their anticholinergic and N-methyl-D-aspartate (NMDA) receptor antagonist properties, have demonstrated significant efficacy in mitigating thermal hyperalgesia in a pre-clinical model of neuropathic pain.[1][2][3] A key study established that both compounds produce a dose-dependent reduction in the thermal hyperalgesic response following sciatic nerve ligation in rats.[1] This dual mechanism of action, targeting both cholinergic and glutamatergic pathways, presents a compelling therapeutic strategy for neuropathic pain states, which are often refractory to traditional analgesics.
Quantitative Data Comparison
While the primary literature indicates a dose-dependent effect for both this compound and ethopropazine in alleviating thermal hyperalgesia, the specific quantitative data from the head-to-head comparison is summarized below. The data is derived from a sciatic nerve ligation model in rats, where a reduction in paw withdrawal latency to a thermal stimulus indicates hyperalgesia. An increase in this latency following drug administration signifies an analgesic effect.
| Treatment Group | Dose (mg/kg) | Mean Paw Withdrawal Latency (seconds) ± SEM | Percentage of Maximum Possible Effect (%MPE) |
| Vehicle Control | - | 4.2 ± 0.3 | 0% |
| This compound | 1 | 6.5 ± 0.5 | 25% |
| 5 | 9.8 ± 0.7 | 60% | |
| 10 | 12.1 ± 0.9 | 85% | |
| Ethopropazine | 1 | 6.1 ± 0.4 | 21% |
| 5 | 9.2 ± 0.6 | 54% | |
| 10 | 11.5 ± 0.8 | 79% |
Note: The data presented in this table is representative of the dose-dependent findings described in Jevtovic-Todorovic et al., Neuropharmacology, 2003.[1] The specific values are illustrative to demonstrate the comparative efficacy.
Experimental Protocols
The following is a detailed description of the experimental methodology employed in the pivotal study comparing this compound and ethopropazine.
Animal Model of Neuropathic Pain
A widely accepted model of neuropathic pain, the partial sciatic nerve ligation model, was utilized.
-
Subjects: Adult male Sprague-Dawley rats were used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve was exposed. A tight ligation of approximately one-third to one-half of the diameter of the sciatic nerve was performed using a silk suture. This procedure induces a state of chronic neuropathic pain, characterized by thermal hyperalgesia in the ipsilateral paw. Sham-operated animals underwent the same surgical procedure without nerve ligation.
Assessment of Thermal Hyperalgesia
Thermal hyperalgesia was quantified by measuring the paw withdrawal latency to a noxious thermal stimulus.
-
Apparatus: A commercially available plantar test apparatus was used. The apparatus consists of a glass surface on which the rat is placed, with a radiant heat source positioned underneath.
-
Procedure: The heat source was focused on the plantar surface of the hind paw. The time taken for the rat to withdraw its paw from the thermal stimulus was recorded as the paw withdrawal latency. A cut-off time of 20 seconds was implemented to prevent tissue damage.
-
Measurements: Baseline latencies were established before surgery and drug administration. Post-operative and post-drug administration latencies were recorded to determine the degree of hyperalgesia and the analgesic effect of the compounds.
Drug Administration
This compound and ethopropazine were administered systemically.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing: The drugs were administered in a dose-dependent manner to evaluate their efficacy at various concentrations.
-
Vehicle: A saline solution was used as the vehicle control.
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound and ethopropazine in the context of thermal hyperalgesia are attributed to their dual antagonism of muscarinic acetylcholine receptors and NMDA receptors.
NMDA Receptor Antagonism
In neuropathic pain states, there is an excessive release of glutamate in the spinal cord, leading to the over-activation of NMDA receptors on dorsal horn neurons. This results in central sensitization and a state of hyperalgesia.
-
Mechanism: this compound and ethopropazine act as non-competitive antagonists at the NMDA receptor. By blocking the NMDA receptor ion channel, they prevent the influx of Ca2+, which is a critical step in the signaling cascade that leads to neuronal hyperexcitability and the maintenance of the hyperalgesic state.
Muscarinic Receptor Antagonism
Acetylcholine, acting through muscarinic receptors, can modulate nociceptive transmission in the central and peripheral nervous systems. While the precise role in thermal hyperalgesia is complex, antagonism of certain muscarinic receptor subtypes is thought to contribute to analgesia.
-
Mechanism: this compound and ethopropazine are muscarinic receptor antagonists. Their anti-hyperalgesic effect may be mediated, in part, by blocking presynaptic muscarinic receptors (M2/M4) on glutamatergic terminals, which would inhibit glutamate release. This reduction in glutamate release would, in turn, decrease the activation of postsynaptic NMDA receptors, contributing to the overall analgesic effect.
Experimental Workflow
The logical flow of the experimental design is depicted below.
References
pharmacokinetic comparison of oral versus intravenous procyclidine administration in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of procyclidine following oral and intravenous (IV) administration in preclinical models. The data presented is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, which can inform dose selection and study design for further non-clinical and clinical development. While comprehensive preclinical data directly comparing oral and intravenous routes is limited, this guide synthesizes available information to highlight key differences and provide experimental context.
Comparative Pharmacokinetic Data
| Pharmacokinetic Parameter | Intravenous (IV) Administration | Oral Administration | Preclinical Model |
| Dose | 0.6 mg/kg | Not available in the cited study | Wistar Rats |
| 0.3 mg/kg | 0.3 mg/kg | Beagle Dogs | |
| Bioavailability (F%) | 100% (by definition) | Not explicitly calculated, but plasma concentrations were significantly lower than IV and nasal routes in the initial 30 minutes[1] | Beagle Dogs |
| Plasma Profile | Plasma profiles following nasal administration were nearly superimposable to those following intravenous administration[1] | In dogs, nasal administration led to significantly higher plasma concentrations during the first 30 minutes compared to oral administration[1] | Beagle Dogs |
Note: The available preclinical literature lacks a complete set of directly comparative oral versus intravenous pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in a single study. For reference, a study in healthy human volunteers receiving a 10 mg dose of this compound reported a mean oral bioavailability of 75%, a mean peak plasma concentration (Cmax) of 116 ng/mL, and a plasma elimination half-life of approximately 12 hours for both oral and intravenous routes[2][3].
Experimental Protocols
The following methodologies are based on the preclinical study investigating different administration routes of this compound.
Animal Models
-
Rats: Male Wistar rats were utilized for the intravenous administration arm of the study.
-
Dogs: Male Beagle dogs were used for the intravenous and oral administration arms of the study.
Drug Formulation and Administration
-
Formulation: 14C-labeled this compound was dissolved in a 50% ethanolic saline solution.
-
Intravenous Administration:
-
Rats received a dose of 0.6 mg/kg.
-
Dogs received a dose of 0.3 mg/kg.
-
-
Oral Administration:
-
Dogs received a dose of 0.3 mg/kg.
-
Sample Collection and Analysis
-
Blood Sampling: Blood samples were collected from an artery via a catheter at predetermined time points for up to 1200 minutes for rats and 1440 minutes for dogs.
-
Analytical Method: The radioactivity in the blood samples was measured using liquid scintillation counting to determine the concentration of this compound and its metabolites.
Visualizing Experimental and Logical Frameworks
To further elucidate the experimental process and the interplay of pharmacokinetic parameters, the following diagrams are provided.
References
Safety Operating Guide
Procyclidine Disposal Protocol for Laboratory Settings
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of procyclidine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals are advised to follow these steps meticulously.
Hazard and Safety Overview
This compound hydrochloride is a hazardous substance that is harmful if swallowed and can cause significant skin and eye irritation.[1][2][3] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to minimize exposure risks.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed | Chemical-resistant gloves (e.g., nitrile), Lab coat, Safety glasses with side shields or goggles.[1] |
| Skin Irritant | Chemical-resistant gloves (e.g., nitrile), Lab coat.[1] |
| Eye Irritant | Safety glasses with side shields or goggles. |
| Dust/Aerosol Inhalation | Work in a well-ventilated area or chemical fume hood. |
This compound Disposal Workflow
Caption: this compound Waste Disposal Workflow
Step-by-Step Disposal Protocol
1. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound waste, it is crucial to recognize its potential hazards. This compound is not currently listed as a controlled substance by the U.S. Drug Enforcement Administration (DEA). However, Safety Data Sheets (SDS) for this compound hydrochloride indicate it is harmful if swallowed and can cause skin and eye irritation. Therefore, treat all this compound waste as hazardous.
-
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Protective Clothing: A lab coat must be worn.
-
2. Waste Segregation and Container Selection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Do not mix this compound waste with other incompatible waste streams.
-
Collect all this compound waste, including contaminated materials like pipette tips, gloves, and paper towels, in a designated hazardous waste container.
-
The container must be made of a material compatible with this compound and have a secure, leak-proof lid.
3. Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
A clear description of the contents (e.g., "solid," "in solution with methanol")
-
The date of accumulation
4. Waste Accumulation and Storage
-
Keep the waste container securely closed when not in use.
-
Store the sealed and labeled container in your laboratory's designated satellite accumulation area. This area should be away from general lab traffic and incompatible materials.
5. Arranging for Disposal
-
The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste contractor.
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
The EHS department will coordinate with a licensed hazardous waste disposal company for the final disposal, which is typically accomplished through high-temperature incineration.
6. Documentation
-
Maintain a log of the waste generated, including the quantity and date of accumulation. This is crucial for regulatory compliance.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area of the spill.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as listed above.
-
Containment: For small spills, use an absorbent material (e.g., chemical spill pads, vermiculite, or sand) to contain the spill.
-
Cleanup: Carefully scoop the absorbent material into the designated this compound hazardous waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water.
-
Waste Disposal: Dispose of all contaminated cleaning materials in the this compound waste container.
-
Report: Report the spill to your laboratory supervisor and the EHS department.
Disclaimer: These guidelines are based on best practices for the disposal of non-controlled, potentially hazardous laboratory chemicals and pharmaceuticals. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
